Enterolactone-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
InChI Key |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C=C3[2H])[2H])O)[2H])[2H])O)[2H] |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Enterolactone-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Enterolactone-d6, a deuterated analog of the mammalian lignan Enterolactone. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. Below, you will find key data on isotopic distribution, detailed experimental methodologies for purity assessment, and visual diagrams to illustrate the analytical workflow.
Data Presentation: Isotopic Purity of Deuterated Enterolactone
The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available deuterated compounds undergo rigorous testing to determine the distribution of isotopic species. While a specific Certificate of Analysis for every batch of this compound will provide the most accurate data, the following table represents typical specifications for a high-quality batch of a d6-labeled compound, based on data from suppliers of similar deuterated standards.
| Isotopic Species | Description | Representative Abundance (%) |
| d0 | Unlabeled Enterolactone | 0.01 |
| d1 | Enterolactone with 1 Deuterium | 0.02 |
| d2 | Enterolactone with 2 Deuteriums | 0.03 |
| d3 | Enterolactone with 3 Deuteriums | 0.18 |
| d4 | Enterolactone with 4 Deuteriums | 9.21 |
| d5 | Enterolactone with 5 Deuteriums | 22.12 |
| d6 | Enterolactone with 6 Deuteriums | 68.43 |
Note: The data presented is representative and derived from a Certificate of Analysis for a similar d6-labeled compound. Actual values for a specific lot of this compound should be obtained from the supplier's Certificate of Analysis.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between molecules with very small mass differences. The primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the analysis of deuterated compounds, high-resolution mass spectrometry (HRMS) is often employed to resolve the isotopic peaks.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI). ESI is preferred as it minimizes fragmentation of the molecule, allowing for the accurate determination of the molecular ion's isotopic distribution.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer separates the ions based on their mass-to-charge ratio.
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum. The spectrum will show a cluster of peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4, d5, and d6).
-
Data Analysis: The relative intensity of each isotopic peak is used to calculate the percentage of each species, and thus the overall isotopic purity of the d6-labeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another essential tool for the characterization of deuterated compounds. While ¹H NMR can be used to observe the absence of signals at the sites of deuteration, ²H (Deuterium) NMR can directly detect the deuterium nuclei.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).
-
¹H NMR Analysis: A standard proton NMR spectrum is acquired. The integration of the remaining proton signals in the regions expected to be deuterated is compared to the integration of a non-deuterated portion of the molecule or an internal standard. A significant reduction in the integral of the signals corresponding to the deuterated positions indicates successful labeling.
-
²H NMR Analysis: A deuterium NMR spectrum is acquired. This spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming their presence and providing information about their chemical environment.
-
Purity Calculation: The relative integrals of the signals in the ¹H NMR spectrum can be used to estimate the isotopic enrichment at each labeled position.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for determining the isotopic purity of a deuterated compound using mass spectrometry.
Workflow for Isotopic Purity Determination by Mass Spectrometry.
Logical Relationship of Analytical Techniques for Purity Assessment.
Synthesis and Characterization of Enterolactone-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Enterolactone-d6, a deuterated analog of the mammalian lignan enterolactone. This document details the common synthetic methodologies, presents key analytical data, and illustrates the relevant biological pathways. The information is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and oncology who utilize isotopically labeled compounds as internal standards for quantitative analysis or as probes in metabolic studies.
Introduction
Enterolactone is a bioactive metabolite produced by the gut microbiota from plant-based lignan precursors found in foods such as flaxseed, whole grains, and vegetables. It has garnered significant interest in the scientific community for its potential health benefits, including anti-cancer properties. This compound, a stable isotope-labeled version of enterolactone, is an indispensable tool in biomedical research, particularly in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte in biological matrices. This guide outlines the key procedures for its synthesis and the analytical methods for its characterization.
Synthesis of this compound
The most common and efficient method for preparing this compound is through hydrogen-deuterium exchange on the aromatic rings of unlabeled enterolactone. This process involves the substitution of hydrogen atoms with deuterium atoms from a deuterium source, typically catalyzed by an acid.
Experimental Protocols
Two primary methods for the deuteration of enterolactone are described in the literature. Below are composite protocols based on these published methods.
Method 1: Deuteration using a D3PO4·BF3/D2O Complex
This method is effective for achieving a high degree of deuterium incorporation on the aromatic rings.
-
Reagents and Materials:
-
Enterolactone
-
Deuterated phosphoric acid (D3PO4)
-
Boron trifluoride deuteroxide complex (BF3·D2O)
-
Deuterium oxide (D2O)
-
Anhydrous solvent (e.g., dioxane)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve enterolactone in the anhydrous solvent.
-
Add the deuterated phosphoric acid and boron trifluoride deuteroxide complex to the solution.
-
Stir the reaction mixture at room temperature for approximately 20-24 hours to allow for complete hydrogen-deuterium exchange on the aromatic rings.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
-
Method 2: Deuteration using PBr3 or NaOD in D2O
This alternative method also achieves hydrogen-deuterium exchange on the aromatic rings.[1]
-
Reagents and Materials:
-
Enterolactone
-
Phosphorus tribromide (PBr3) or Sodium deuteroxide (NaOD)
-
Deuterium oxide (D2O)
-
Appropriate workup and purification reagents as described in Method 1.
-
-
Procedure:
-
Dissolve enterolactone in deuterium oxide.
-
Add either phosphorus tribromide or sodium deuteroxide to the solution to catalyze the exchange reaction.
-
Stir the mixture under conditions (time and temperature) optimized to maximize deuterium incorporation.
-
Follow the quenching, extraction, and purification steps as outlined in Method 1 to isolate the pure this compound.
-
Synthesis Workflow
The general workflow for the synthesis of this compound via hydrogen-deuterium exchange is depicted below.
Characterization of this compound
The successful synthesis, isotopic purity, and structural integrity of this compound are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the enterolactone backbone and to determine the positions and extent of deuterium incorporation. In the ¹H NMR spectrum of successfully deuterated enterolactone, the signals corresponding to the aromatic protons will be significantly diminished or absent.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the deuterated compound and for assessing its isotopic purity. The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of the molecule with six deuterium atoms. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this analysis.[2][3]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₂D₆O₄ | [4] |
| Molecular Weight | 304.37 g/mol | [4] |
| Isotopic Purity | Typically >98% | [1] |
| Typical Yield | ~74% (for d8 analog) | [1] |
Biological Context: Enterolactone and Signaling Pathways
Enterolactone has been shown to exert its biological effects through the modulation of various cellular signaling pathways. One such pathway is the ERK/NF-κB/Snail signaling cascade, which is implicated in the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Enterolactone has been found to inhibit TGF-β-induced EMT by blocking this pathway.
ERK/NF-κB/Snail Signaling Pathway
The diagram below illustrates the inhibitory effect of enterolactone on the ERK/NF-κB/Snail signaling pathway.
References
- 1. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Analysis of Enterolactone-d6
Disclaimer: This document is a technical guide based on publicly available scientific literature regarding the analysis of enterolactone and its isotopologues. A specific Certificate of Analysis for Enterolactone-d6 was not found; therefore, the quantitative data presented is representative of typical analytical methodologies.
Introduction
This compound is the deuterium-labeled form of enterolactone, a mammalian lignan metabolite derived from dietary precursors. Due to its utility as an internal standard in mass spectrometry-based quantification of enterolactone, a thorough understanding of its analytical characterization is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the typical data found in a Certificate of Analysis for this compound, detailed experimental protocols for its analysis, and visual workflows of the analytical processes.
Quantitative Data Summary
The following tables summarize the typical quantitative data and specifications for this compound as determined by various analytical techniques.
Table 1: Identity and Purity
| Parameter | Specification | Method |
| Chemical Purity | ≥95.0% | HPLC/UPLC |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |
| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
Table 2: Analytical Performance Characteristics (based on LC-MS/MS methods)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.55 nM[1] |
| Limit of Quantification (LOQ) | 1.8 nM |
| Within-run Precision (R.S.D.) | 3-6%[1] |
| Between-run Precision (R.S.D.) | 10-14%[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are described below.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification
This method is widely used for the sensitive quantification of enterolactone in biological matrices, utilizing this compound as an internal standard.[1]
-
Sample Preparation (from plasma):
-
Enzymatic hydrolysis of plasma samples to deconjugate enterolactone glucuronides.
-
Addition of this compound internal standard.
-
Liquid-liquid extraction with an organic solvent (e.g., diethyl ether).[1]
-
Evaporation of the organic phase and reconstitution of the residue in the mobile phase.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 11 minutes.[1]
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): Specific to Enterolactone.
-
Product Ion (m/z): Specific to Enterolactone.
-
Precursor Ion (m/z) for this compound: Specific to this compound.
-
Product Ion (m/z) for this compound: Specific to this compound.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity
GC-MS is another established method for the analysis of enterolactone.[2]
-
Sample Preparation and Derivatization:
-
Extraction of the analyte from the matrix.
-
Derivatization of the hydroxyl groups to increase volatility, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC Conditions:
-
Column: Capillary column suitable for steroid or phytoestrogen analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of ~180°C, ramped to ~280°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure of this compound.
-
Sample Preparation: Dissolution of the compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Experiments:
-
¹H-NMR: To determine the number and environment of protons.
-
¹³C-NMR: To determine the number and environment of carbon atoms.
-
2D-NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of this compound.
References
- 1. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Enterolactone-d6 for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercially available Enterolactone-d6. This deuterated analog of enterolactone, a mammalian lignan with noted anti-cancer properties, serves as a valuable internal standard for mass spectrometry-based quantification in preclinical and clinical research. This document outlines key quantitative data from various suppliers, detailed experimental protocols, and a visualization of the core signaling pathways influenced by enterolactone.
Commercial Supplier Data for this compound
For researchers sourcing this compound, a variety of vendors offer this stable isotope-labeled compound. Key quantitative metrics have been compiled to facilitate straightforward comparison.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Format | Storage Conditions |
| InvivoChem | V52648 | ≥98% | Not specified | Solid | Store at -20°C or -80°C after reconstitution. Avoid repeated freeze-thaw cycles. |
| MedChemExpress | HY-108692S | 95.0% | >98% for stable isotope-labeled compounds (general statement)[1] | Solid | Store at -80°C for 6 months; -20°C for 1 month.[2] |
| LGC Standards (distributes TRC) | TRC-E558953 | Not specified | Not specified | Neat | Not specified |
| Pharmaffiliates | PA STI 037140 | Not specified | Not specified | Yellow Solid | 2-8°C Refrigerator |
| Santa Cruz Biotechnology | sc-211753 | Not specified | Not specified | Solid | Not specified |
| Cayman Chemical | Not available | Not available | Not available | Not available | Not available |
Note: Not all suppliers readily provide comprehensive data on their product pages. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific details on purity and isotopic enrichment.
Experimental Protocols
The following protocols are synthesized from publicly available information and common laboratory practices for the use of deuterated internal standards in analytical chemistry and cell-based assays.
Preparation of Stock Solutions
A standardized stock solution is critical for accurate and reproducible experiments.
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 304.37 g/mol ), dissolve 0.304 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
In Vitro Cell-Based Assay: Western Blot Analysis of Apoptosis Markers
This protocol outlines the use of this compound as an internal standard for quantifying the effects of unlabeled enterolactone on apoptosis in a breast cancer cell line (e.g., MDA-MB-231).
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of unlabeled enterolactone.
-
Include a vehicle control group (e.g., DMSO).
-
-
Sample Preparation for Mass Spectrometry:
-
After the desired incubation period, harvest the cells and lyse them to extract proteins.
-
Quantify the protein concentration of each sample.
-
To an equal amount of protein from each sample, add a known, fixed concentration of the this compound internal standard.
-
-
LC-MS/MS Analysis:
-
Perform protein digestion (e.g., with trypsin).
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a method to specifically detect and quantify both unlabeled enterolactone and the deuterated internal standard based on their unique mass-to-charge ratios.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the unlabeled enterolactone to the peak area of the this compound internal standard for each sample.
-
This ratio will normalize for variations in sample preparation and instrument response, allowing for accurate quantification of the cellular uptake or metabolic products of enterolactone.
-
Signaling Pathways Modulated by Enterolactone
Enterolactone has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. The following diagrams illustrate these interactions.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effects of enterolactone on a specific cellular process, utilizing this compound as an internal standard.
This technical guide provides a foundational understanding of the commercial landscape and practical application of this compound for research purposes. For the most accurate and up-to-date information, direct consultation with suppliers and a thorough review of the primary literature are recommended.
References
Navigating the Stability Landscape of Enterolactone-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Enterolactone-d6, a deuterated analog of the mammalian lignan enterolactone. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research findings and for the development of stable pharmaceutical formulations. This document outlines known degradation pathways, summarizes storage recommendations, and provides a framework for experimental protocols to assess stability.
Introduction to this compound
Enterolactone is a biologically active compound formed in the mammalian gut through the metabolic conversion of dietary lignans found in sources such as flaxseed and whole grains. Due to its potential health benefits, including antioxidant and phytoestrogenic activities, enterolactone and its deuterated counterpart, this compound, are of significant interest in biomedical research. This compound is commonly used as an internal standard in mass spectrometry-based analytical methods for the quantification of enterolactone in biological samples. The deuterium labeling provides a distinct mass signature, allowing for precise and accurate measurement. However, the chemical stability of this compound is a crucial factor that can influence the reliability of such analytical data.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, it is imperative to adhere to appropriate storage conditions. The following recommendations are based on information provided by various suppliers and general best practices for handling stable isotope-labeled compounds.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. Minimize exposure to moisture. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. Protect from light and moisture. | |
| In Solvent | -80°C | Up to 6 months | Use a suitable, anhydrous solvent. Purge with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation. |
| -20°C | Up to 1 month | Appropriate for working solutions that will be used in the near future. Protect from light. | |
| Shipping | Ambient Temperature | A few days | While stable for short durations at ambient temperature during shipping, it is advisable to transfer to recommended storage conditions upon receipt. |
Potential Degradation Pathways
The chemical structure of this compound, featuring a lactone ring and phenolic hydroxyl groups, is susceptible to degradation under certain environmental conditions. Understanding these potential degradation pathways is essential for designing stability studies and for interpreting analytical results.
Hydrolysis (pH-Dependent Degradation)
The most significant degradation pathway for enterolactone is the hydrolysis of its γ-butyrolactone ring. This reaction is pH-dependent and results in the formation of a ring-opened carboxylic acid structure. This transformation is reported to be a reversible, mutual transformation, with the equilibrium between the closed-lactone and open-ring forms being dictated by the pH of the solution[1].
-
Alkaline Conditions: In basic solutions, the equilibrium is shifted towards the formation of the carboxylate salt of the ring-opened form. The hydrolysis is catalyzed by hydroxide ions, which attack the electrophilic carbonyl carbon of the lactone.
-
Acidic Conditions: Under acidic conditions, the lactone ring can also be hydrolyzed, although the mechanism differs. The reaction is typically slower than in alkaline conditions and involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.
References
The Natural Abundance of Enterolactone in Human Samples: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterolactone, a mammalian lignan derived from the metabolism of plant-based precursors by the gut microbiota, has garnered significant scientific interest for its potential roles in human health and disease. As a biomarker of dietary intake of lignan-rich foods and a modulator of various physiological processes, understanding its natural abundance in different human biological matrices is crucial for clinical and pharmaceutical research. This technical guide provides a comprehensive overview of the natural concentrations of enterolactone in human plasma, serum, urine, and feces. It details the established analytical methodologies for its quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Time-Resolved Fluoroimmunoassay (TR-FIA). Furthermore, this guide elucidates key signaling pathways influenced by enterolactone, offering a molecular context for its biological activities. All quantitative data are summarized in structured tables for ease of comparison, and experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension.
Introduction
Enterolactone is an enterolignan, a class of phytoestrogens, that is not directly consumed in the diet but is produced by the intestinal microflora from plant lignan precursors such as secoisolariciresinol and matairesinol. These precursors are abundant in a variety of foods, including flaxseeds, whole grains, legumes, fruits, and vegetables. The conversion of plant lignans to enterolactone is highly dependent on the composition and metabolic activity of an individual's gut microbiome. Once produced, enterolactone is absorbed into the bloodstream and circulates throughout the body, where it can exert a range of biological effects.
Research has linked enterolactone to various health outcomes, including a reduced risk of certain hormone-dependent cancers, cardiovascular diseases, and type 2 diabetes. Its mechanisms of action are multifaceted and are thought to involve modulation of estrogen receptor signaling, as well as other key cellular pathways. Given its potential as a biomarker and a bioactive compound, accurate and precise measurement of enterolactone in human samples is paramount for advancing our understanding of its physiological significance and therapeutic potential.
Natural Abundance of Enterolactone in Human Samples
The concentration of enterolactone in human biological fluids and feces exhibits significant inter-individual variability. This variation is influenced by a multitude of factors including dietary habits, the composition of the gut microbiota, sex, age, body mass index (BMI), and smoking status. The following tables summarize the reported concentrations of enterolactone in plasma, serum, urine, and feces from various studies.
Plasma and Serum Enterolactone Concentrations
Enterolactone in circulation is predominantly found in its conjugated forms (glucuronides and sulfates), with only a small fraction existing as the free, unconjugated form. Most analytical methods measure the total enterolactone concentration after enzymatic hydrolysis of the conjugates.
| Sample Type | Population | Median/Mean Concentration (nmol/L) | Range (nmol/L) | Key Influencing Factors | Citation |
| Serum | Finnish men (25-64 years) | 13.8 | 0 - 95.6 | Diet (whole grains, fruit, berries), constipation | [1] |
| Serum | Finnish women (25-64 years) | 16.6 | 0 - 182.6 | Diet (vegetables), age, constipation, smoking | [1] |
| Plasma | Danish individuals with type 2 diabetes | 10.9 | 1.3 - 59.6 (5th-95th percentile) | Lower than general cohort | [2][3] |
| Plasma | Healthy US men | 29.3 (average) | Not specified | Lignan intake, gut microbiome composition | [2] |
| Serum | Healthy adults on habitual diet | Varies between individuals | Varies | (-)-enantiomer dominates before flaxseed supplementation | [4] |
| Serum | Healthy adults after flaxseed supplementation (25g/day) | Significantly increased | Varies | Proportion of (+)-enantiomer significantly increased | [4] |
| Serum | Overweight, hyperinsulinemic adults on whole-grain diet | Increased by 6.2 nmol/L compared to refined-grain diet | Not specified | Whole-grain food intake | [5] |
Urinary Enterolactone Concentrations
Urine is a major route of excretion for enterolactone and its metabolites. Urinary levels are often used as a non-invasive biomarker of lignan intake and enterolactone production. Concentrations are typically normalized to creatinine to account for variations in urine dilution.
| Population | Median/Mean Concentration | Key Observations | Citation |
| US adults (NHANES) | Mean (natural log transformed): 5.4-5.6 ng/mL | Inversely associated with blood pressure and hypertension risk | [6] |
| Women attempting pregnancy | Median: 990 nmol/L (in those who became pregnant) vs. 412 nmol/L (in those who did not) | Higher concentrations associated with shorter time to pregnancy | [6] |
| Adults (population-based cohort) | Varies (analyzed in quartiles) | Third quartile of urinary enterolactone associated with reduced all-cause and cardiovascular mortality | [6] |
Fecal Enterolactone Concentrations
Fecal enterolactone concentrations reflect the unabsorbed fraction and the direct production by the gut microbiota in the colon. Data on fecal enterolactone levels are less abundant in the literature compared to plasma, serum, and urine.
| Sample Condition | Population | Concentration | Key Observations | Citation |
| In vitro fecal fermentation | Healthy younger and premenopausal donors | Varies with fermentation time | Demonstrates the dynamic production of enterolactone by gut microbiota from precursors | [4] |
| Fecal dilutions | Healthy adults | Varies | Individuals with moderate to high concentrations of enterolactone-producing bacteria produced significantly larger amounts of enterolactone | [5][7][8] |
Experimental Protocols for Enterolactone Quantification
The accurate quantification of enterolactone is essential for research and clinical applications. The following sections provide detailed methodologies for the most commonly employed analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of enterolactone due to its high sensitivity, specificity, and ability to measure both conjugated and unconjugated forms.
Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₃-enterolactone).
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Enzymatic Hydrolysis (for total enterolactone)
-
To 100 µL of plasma or serum, add an internal standard and 50 µL of β-glucuronidase/sulfatase solution in acetate buffer (pH 5.0).
-
Incubate the mixture at 37°C for at least 2 hours (or overnight).
-
Proceed with liquid-liquid extraction or solid-phase extraction.
Liquid Chromatography (LC) Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10-90% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for enterolactone and the internal standard. A common transition for enterolactone is m/z 297.1 → 269.1.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for enterolactone analysis, which requires derivatization to increase the volatility of the analyte.
Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and β-glucuronidase/sulfatase. Incubate at 37°C overnight.
-
Extraction: Perform a liquid-liquid extraction with diethyl ether or ethyl acetate.
-
Evaporation: Evaporate the organic layer to dryness.
-
Derivatization: Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.
Gas Chromatography (GC) Conditions
-
Column: A capillary column suitable for steroid or phytoestrogen analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C).
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized enterolactone and internal standard.
Time-Resolved Fluoroimmunoassay (TR-FIA)
TR-FIA is a sensitive immunoassay technique that can be used for high-throughput screening of enterolactone in plasma or serum.
Principle
This competitive immunoassay involves an antibody specific to enterolactone, a europium-labeled enterolactone tracer, and enterolactone in the sample. The amount of fluorescence emitted by the bound europium chelate is inversely proportional to the concentration of enterolactone in the sample.
Procedure Outline
-
Sample Pre-treatment: Perform enzymatic hydrolysis and ether extraction of plasma/serum samples as described for GC-MS.
-
Assay Plate Preparation: Coat microtiter plates with an anti-rabbit IgG antibody.
-
Immunoassay:
-
Add enterolactone standards or extracted samples to the wells.
-
Add a rabbit anti-enterolactone antibody.
-
Add the europium-labeled enterolactone tracer.
-
Incubate to allow competitive binding.
-
-
Washing: Wash the wells to remove unbound reagents.
-
Enhancement: Add an enhancement solution to dissociate the europium ions from the tracer and form a new, highly fluorescent chelate.
-
Detection: Measure the time-resolved fluorescence using a suitable plate reader.
Signaling Pathways and Experimental Workflows
Enterolactone's biological effects are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and a general experimental workflow for enterolactone analysis.
Experimental Workflow for Enterolactone Analysis
Estrogen Receptor Signaling Pathway
Enterolactone is known to bind to estrogen receptors (ERα and ERβ) and can act as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic activities depending on the cellular context.
PI3K/Akt Signaling Pathway
Enterolactone has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.
ERK/NF-κB/Snail Signaling Pathway
Enterolactone can also influence the ERK/NF-κB/Snail signaling pathway, which is implicated in processes like epithelial-mesenchymal transition (EMT) and cancer metastasis.
Conclusion
The natural abundance of enterolactone in human samples is a complex and dynamic parameter influenced by a variety of host and environmental factors. This technical guide has provided a consolidated overview of the current knowledge on enterolactone concentrations in different biological matrices, detailed analytical methodologies for its quantification, and insights into its molecular mechanisms of action. The presented data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of nutrition, clinical chemistry, pharmacology, and oncology. Further research is warranted to fully elucidate the clinical implications of enterolactone and to standardize methodologies for its analysis, particularly in fecal samples. A deeper understanding of the factors that govern enterolactone production and its biological activities will be instrumental in harnessing its potential for disease prevention and therapy.
References
- 1. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-diagnostic plasma enterolactone concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal bacterial communities that produce active estrogen-like compounds enterodiol and enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Enterolactone in Human Plasma using Enterolactone-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of enterolactone in human plasma using a stable isotope-labeled internal standard, Enterolactone-d6, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enterolactone, a mammalian lignan produced by the gut microbiota from plant precursors, is a biomarker of interest in nutritional and clinical research. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.
Introduction
Enterolactone is an enterolignan derived from the metabolism of plant lignans, such as secoisolariciresinol and matairesinol, by the intestinal microflora. These precursors are abundant in flaxseed, whole grains, and other fiber-rich foods. As a phytoestrogen, enterolactone has garnered significant attention for its potential role in hormone-dependent cancers and cardiovascular diseases. Accurate quantification of enterolactone in biological matrices is crucial for epidemiological studies and clinical trials investigating its physiological effects.
LC-MS/MS has become the gold standard for the analysis of small molecules in complex biological samples due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification. Deuterated standards co-elute with the analyte and exhibit similar ionization behavior, thereby correcting for variations during sample extraction, and ionization suppression or enhancement in the mass spectrometer.
Experimental
Materials and Reagents
-
Enterolactone and this compound standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
β-Glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation
-
Enzymatic Hydrolysis: To measure total enterolactone (conjugated and unconjugated forms), plasma samples undergo enzymatic hydrolysis.
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Vortex and incubate at 37°C for at least 4 hours or overnight.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The deprotonated molecule [M-H]⁻ is used as the precursor ion. The exact mass-to-charge ratio (m/z) for the precursor and product ions should be optimized for the specific instrument used. Based on the structure of enterolactone (molecular weight 298.32 g/mol ), the following transitions are proposed:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Enterolactone | 297.1 | 253.1 | 100 | -20 |
| This compound | 303.1 | 259.1 | 100 | -20 |
Note: The proposed product ion for this compound assumes fragmentation follows a similar pathway to the unlabeled compound. These values should be confirmed and optimized during method development.
Results and Discussion
Method performance should be evaluated according to regulatory guidelines. The following table summarizes representative quantitative data for enterolactone analysis using an isotopically labeled internal standard, demonstrating the expected performance of this method.[1]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.55 nM |
| Intra-day Precision (%RSD) | 3-6% |
| Inter-day Precision (%RSD) | 10-14% |
| Accuracy (% Recovery) | 85-115% |
The use of this compound as an internal standard effectively compensates for matrix effects inherent in plasma samples, leading to high precision and accuracy. The chromatographic method provides good separation of enterolactone from endogenous plasma components, and the MRM detection offers excellent selectivity.
Visualizations
Biosynthesis of Enterolactone
The following diagram illustrates the conversion of plant lignan precursors, secoisolariciresinol and matairesinol, into enterolactone by gut microbiota.
Caption: Biosynthesis of Enterolactone from Plant Lignans.
Experimental Workflow
This diagram outlines the major steps in the analytical protocol for the quantification of enterolactone in plasma.
Caption: LC-MS/MS Workflow for Enterolactone Quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and specific approach for the quantification of enterolactone in human plasma. This methodology is well-suited for researchers and drug development professionals requiring accurate measurement of this important biomarker in various study settings. The detailed protocol and performance characteristics serve as a valuable resource for the implementation of this assay.
References
Application Note: Quantitative Analysis of Enterolactone in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of enterolactone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Enterolactone-d6 as a stable isotopically labeled (SIL) internal standard to ensure high accuracy and precision.[1] The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis.[2][3] This method has been validated according to bioanalytical method validation guidelines, demonstrating excellent performance in linearity, precision, accuracy, and sensitivity.[4][5]
Introduction
Enterolactone is a mammalian lignan produced by the gut microbiota from dietary plant lignans found in foods like whole grains, flaxseed, and vegetables.[6][7] As a phytoestrogen, it has garnered significant interest due to its potential role in modulating estrogen receptor activity and influencing the risk of hormone-dependent cancers and cardiovascular disease.[6][8][9] Accurate quantification of enterolactone in plasma is crucial for epidemiological studies and clinical research to understand its bioavailability and physiological effects.[10][11] This protocol provides a validated LC-MS/MS method for the selective and sensitive measurement of enterolactone in plasma.
Experimental Protocol
Materials and Reagents
-
Enterolactone (Analyte) and this compound (Internal Standard, IS) standards
-
LC-MS/MS grade Acetonitrile (ACN), Methanol (MeOH), and Water
-
LC-MS grade Formic Acid
-
Human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of enterolactone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the enterolactone stock solution with 50:50 ACN:H₂O to prepare calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 ACN:H₂O.
Sample Preparation
The sample preparation consists of a simple protein precipitation step.
-
Aliquot 50 µL of plasma samples, calibration standards, or quality control (QC) samples into 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 1. Workflow for plasma sample preparation.
LC-MS/MS Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
| Parameter | Condition |
| LC Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2 µm)[12] |
| Mobile Phase A | Water with 0.1% Formic Acid[2][12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2][12] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 15% B, increase to 75% B over 2 min, hold for 0.5 min, return to initial conditions.[2] |
| Total Run Time | ~4.5 minutes[2] |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative[2] |
| Source Temp. | 450 °C[13] |
| Ion Spray Voltage | -4500 V[13] |
Data and Results
Mass Spectrometry
The analytes were monitored using Multiple Reaction Monitoring (MRM). The optimized transitions and parameters are summarized below.[13][14][15]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Declustering Potential (DP) |
| Enterolactone | 297.1 | 133.1 | -35 eV | -80 V |
| This compound | 303.1 | 137.1 | -35 eV | -80 V |
Method Validation Summary
The method was validated according to established guidelines for bioanalytical method validation.[4][16]
Calibration Curve The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL.
| Parameter | Result |
| Concentration Range | 0.5 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
Precision and Accuracy Intra- and inter-day precision and accuracy were assessed using QC samples at three concentration levels.
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LQC | 1.5 | < 10% | < 12% | ± 8% | ± 10% |
| MQC | 50 | < 8% | < 10% | ± 6% | ± 9% |
| HQC | 150 | < 7% | < 9% | ± 5% | ± 7% |
| Acceptance criteria for precision (%CV) and accuracy (%Bias) are typically within ±15% (±20% at the LLOQ).[2][16] |
Recovery and Matrix Effect
| Parameter | LQC | MQC | HQC |
| Extraction Recovery | ~92% | ~95% | ~94% |
| Matrix Effect | ~98% | ~101% | ~99% |
| Values close to 100% indicate minimal matrix suppression or enhancement and high recovery.[4] |
Biological Context: Enterolactone Signaling
Enterolactone exerts its biological effects primarily through modulation of estrogen signaling pathways.[6] It can bind to estrogen receptors (ERα and ERβ), initiating downstream signaling cascades.[17] Additionally, enterolactone has been shown to inhibit Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling and modulate the NF-κB pathway, which are crucial in cell proliferation and inflammation, respectively.[18][19]
Figure 2. Key signaling pathways modulated by enterolactone.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of enterolactone in human plasma. The simple sample preparation and short analytical run time make it ideal for application in large-scale clinical and epidemiological research, facilitating further investigation into the role of this important lignan in human health and disease.
References
- 1. scispace.com [scispace.com]
- 2. anis.au.dk [anis.au.dk]
- 3. researchgate.net [researchgate.net]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. japsonline.com [japsonline.com]
- 6. A single dose of enterolactone activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. Pre-diagnostic plasma enterolactone concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
- 17. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 18. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enterolactone-d6 Solution Preparation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Enterolactone-d6 solutions for use as an internal standard in mass spectrometry-based quantitative analysis. The following procedures cover the preparation of stock solutions, working standards, and calibration curves, ensuring accuracy and reproducibility in experimental workflows.
Introduction
Enterolactone is a lignan produced by the gut microbiota from dietary precursors and is a biomarker of interest in various physiological and pathological studies. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by mass spectrometry, as they effectively compensate for variations in sample preparation and matrix effects.[1] Proper preparation of these standard solutions is a critical first step in the analytical workflow.
Quantitative Data Summary
The following table summarizes the recommended concentrations for the preparation of this compound and Enterolactone solutions.
| Solution Type | Component | Concentration | Solvent |
| Primary Stock Solution | This compound | 1 mg/mL | Methanol or Acetonitrile |
| Working Internal Standard (IS) Solution | This compound | 10 ng/mL | 50:50 (v/v) Acetonitrile/Water |
| Calibration Curve Standards | Enterolactone | 0.01 - 15 ng/mL | 50:50 (v/v) Acetonitrile/Water |
Experimental Workflows
Solution Preparation Workflow
The following diagram illustrates the sequential steps for preparing the stock and working solutions.
Caption: Workflow for preparing this compound internal standard and Enterolactone calibration standards.
Sample Analysis Workflow
This diagram outlines the overall process from sample preparation to data analysis.
Caption: General workflow for sample analysis using an internal standard.
Experimental Protocols
Materials and Reagents
-
This compound (solid, ≥98% isotopic purity)
-
Enterolactone (solid, ≥98% chemical purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks (Class A)
-
Adjustable micropipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Preparation of this compound Primary Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of solid this compound using an analytical balance.
-
Transfer the weighed solid to a 1 mL amber glass volumetric flask.
-
Add approximately 0.8 mL of methanol or acetonitrile.
-
Vortex and sonicate for 5-10 minutes, or until the solid is completely dissolved. Lignans are generally soluble in polar organic solvents like methanol and acetonitrile.[2][3]
-
Bring the solution to the final volume of 1 mL with the same solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial.
-
Store the primary stock solution at -20°C for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable.
Preparation of this compound Working Internal Standard Solution (10 ng/mL)
-
Perform serial dilutions of the 1 mg/mL primary stock solution using a 50:50 (v/v) mixture of acetonitrile and water to prepare an intermediate stock solution (e.g., 1 µg/mL).
-
From the intermediate stock solution, perform a final dilution to achieve a working internal standard concentration of 10 ng/mL in 50:50 (v/v) acetonitrile/water. A working concentration of 10 ng/mL has been shown to be effective in the analysis of enterolactone in human plasma.[4][5]
-
Store the working internal standard solution in a labeled amber glass vial at 2-8°C. It is recommended to prepare fresh working solutions regularly.
Preparation of Enterolactone Calibration Curve Standards (0.01 - 15 ng/mL)
-
Prepare a primary stock solution of non-deuterated Enterolactone at 1 mg/mL in methanol or acetonitrile, following the same procedure as for the deuterated standard (Section 4.2).
-
Perform serial dilutions of the Enterolactone primary stock solution with 50:50 (v/v) acetonitrile/water to create a series of working standard solutions.
-
Prepare a set of calibration standards by spiking a known volume of the appropriate Enterolactone working standard solution and a fixed volume of the 10 ng/mL this compound working internal standard solution into a blank biological matrix (e.g., plasma, serum).
-
The final concentrations of Enterolactone in the calibration standards should span the expected concentration range of the analyte in the samples. A typical calibration curve for enterolactone analysis ranges from approximately 0.01 to 12.5 ng/mL.[1][4]
Sample Preparation for LC-MS/MS Analysis
-
To each unknown sample, add a fixed volume of the 10 ng/mL this compound working internal standard solution.
-
Perform a sample extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to remove proteins and other interfering matrix components.
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
While specific instrument parameters will need to be optimized, a typical LC-MS/MS method for Enterolactone analysis involves:
-
LC Column: A phenyl-sorbent column often provides good resolution and peak shape for enterolactone and its conjugates.[1]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of Enterolactone and this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound solutions for use in quantitative mass spectrometry. Adherence to these procedures will contribute to the generation of accurate and reliable data in research, clinical, and drug development settings.
References
Application of Enterolactone-d6 in Pharmacokinetic Studies: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Enterolactone-d6 as an internal standard in pharmacokinetic (PK) studies of enterolactone. These guidelines are intended to ensure accurate and robust quantification of enterolactone in biological matrices, a critical aspect of understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Enterolactone, a mammalian lignan derived from the metabolism of plant lignans by gut microbiota, has garnered significant interest for its potential health benefits, including anti-cancer properties.[1][2] Accurate assessment of its pharmacokinetic profile is paramount for elucidating its mechanisms of action and for the development of lignan-based therapeutic agents. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical undertakings.[3]
The Role of Deuterated Internal Standards
Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. The co-elution of the deuterated standard with the analyte during chromatographic separation allows for the correction of variability in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[3]
Data Presentation: Pharmacokinetic Parameters of Enterolactone
The following table summarizes key pharmacokinetic parameters of enterolactone observed in human studies following the administration of its precursors. This compiled data provides a valuable reference for researchers designing and interpreting pharmacokinetic studies.
| Parameter | Value (Mean ± SD) | Study Population | Precursor Administered | Reference |
| Tmax (h) | 19.7 ± 6.2 | Healthy Men and Women | Secoisolariciresinol diglucoside (SDG) | [4] |
| ~24 | Postmenopausal Women | 7-Hydroxymatairesinol (7-HMR) | [5][6] | |
| Cmax (nmol/L) | Not directly provided in nmol/L | Healthy Men and Women | Secoisolariciresinol diglucoside (SDG) | [4] |
| Cmax (ng/mL) | 4.8 | Postmenopausal Women | 7-Hydroxymatairesinol (7-HMR) | [5][6] |
| t½ (h) | 12.6 ± 5.6 | Healthy Men and Women | Secoisolariciresinol diglucoside (SDG) | [4] |
| AUC (nmol/L·h) | 1762 ± 1117 | Healthy Men and Women | Secoisolariciresinol diglucoside (SDG) | [4] |
| Mean Residence Time (h) | 35.8 ± 10.6 | Healthy Men and Women | Secoisolariciresinol diglucoside (SDG) | [4] |
Experimental Protocols
This section outlines detailed methodologies for a typical pharmacokinetic study of enterolactone utilizing this compound as an internal standard.
Study Design and Conduct (Human Pharmacokinetic Study)
A robust study design is crucial for obtaining meaningful pharmacokinetic data.
a. Subject Recruitment:
-
Recruit a cohort of healthy volunteers.
-
Obtain informed consent from all participants.
-
Conduct a health screening to ensure participants meet the inclusion criteria and have no underlying conditions that could affect the study outcome.
b. Dosing:
-
Administer a single oral dose of a precursor to enterolactone, such as secoisolariciresinol diglucoside (SDG), to the participants. The dosage should be based on previous studies and safety data.[4]
c. Blood Sampling:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin) at predetermined time points.[7] A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1]
-
Process the blood samples by centrifugation to separate the plasma.[7]
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method: Quantification of Enterolactone in Plasma by LC-MS/MS
This protocol is adapted from a validated method for enterolactone quantification.[8][9]
a. Materials and Reagents:
-
Enterolactone analytical standard
-
This compound (internal standard)
-
Water, acetonitrile, methanol (HPLC grade)
-
Formic acid
-
β-glucuronidase/sulfatase from Helix pomatia
-
Solid-Phase Extraction (SPE) cartridges
b. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of enterolactone in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
From these stock solutions, prepare working solutions for the calibration curve and quality control (QC) samples by serial dilution.
c. Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add the this compound internal standard solution.
-
For the determination of total enterolactone (free and conjugated), perform enzymatic hydrolysis by adding β-glucuronidase/sulfatase and incubating at 37°C.[10]
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Perform Solid-Phase Extraction (SPE) on the supernatant for sample clean-up and concentration.[9]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
d. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in negative ion mode.[9]
-
Monitor the specific precursor-to-product ion transitions for both enterolactone and this compound using Multiple Reaction Monitoring (MRM).
-
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of enterolactone to this compound against the concentration of the calibration standards.
-
Determine the concentration of enterolactone in the plasma samples from the calibration curve.
-
Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, t½, AUC).
Visualizations
Metabolic Pathway of Enterolactone
The following diagram illustrates the conversion of dietary lignans into enterolactone by the gut microbiota.
Caption: Metabolic conversion of dietary lignans to enterolactone.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the key steps involved in conducting a pharmacokinetic study of enterolactone.
Caption: Workflow for an enterolactone pharmacokinetic study.
Logical Relationship of Bioanalytical Method Components
This diagram illustrates the logical flow of the bioanalytical method for enterolactone quantification.
Caption: Key steps in the bioanalytical method.
References
- 1. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans intake and enterolactone concentration and prognosis of breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anis.au.dk [anis.au.dk]
- 10. researchgate.net [researchgate.net]
Measuring Urinary Enterolactone: A Detailed Application Note and Protocol for Researchers
[Author] [Date]
Introduction
Enterolactone is a key mammalian lignan produced by the gut microbiota from plant-based precursors, primarily found in high-fiber foods such as flaxseed, whole grains, and legumes. As a phytoestrogen, enterolactone has garnered significant interest in the scientific community due to its potential role in mitigating the risk of various chronic diseases, including hormone-dependent cancers and cardiovascular conditions. Accurate and precise quantification of enterolactone in biological matrices, such as urine, is crucial for epidemiological studies and clinical research aimed at understanding its physiological effects and metabolism.
This application note provides a comprehensive protocol for the quantitative analysis of enterolactone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and reproducibility.[1] This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for enterolactone analysis.
Metabolic Pathway of Enterolactone
Dietary lignans, such as secoisolariciresinol diglucoside (SDG), are metabolized by the gut microbiota through a series of enzymatic reactions to produce enterolactone. This biotransformation is a key step in rendering these plant compounds bioactive within the human body. The metabolic conversion involves deglycosylation, demethylation, and dehydroxylation, ultimately leading to the formation of enterodiol, which is then oxidized to enterolactone.
Figure 1: Metabolic pathway of dietary lignans to enterolactone.
Experimental Protocol
This protocol details the necessary steps for the quantification of total enterolactone in urine, which includes both the free and conjugated forms. The procedure involves enzymatic hydrolysis to release enterolactone from its glucuronide and sulfate conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Enterolactone standard (Sigma-Aldrich or equivalent)
-
Deuterated enterolactone (e.g., Enterolactone-d4) as internal standard (IS)
-
β-glucuronidase/sulfatase from Helix pomatia (or recombinant equivalent)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Phosphate buffer (pH 5.0)
-
Human urine samples
Equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation Workflow
Figure 2: Experimental workflow for urinary enterolactone analysis.
Detailed Procedure
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
To a 1 mL aliquot of urine, add a known amount of deuterated enterolactone internal standard solution.
-
-
Enzymatic Hydrolysis:
-
Add 500 µL of phosphate buffer (pH 5.0) to the urine sample.
-
Add 20 µL of β-glucuronidase/sulfatase enzyme solution.
-
Incubate the mixture at 37°C for 18 hours (or overnight) to ensure complete hydrolysis of enterolactone conjugates.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution and Reconstitution:
-
Elute the enterolactone and the internal standard from the SPE cartridge with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for enterolactone.[3]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enterolactone and the deuterated internal standard.
-
Enterolactone: The deprotonated molecule [M-H]⁻ is selected as the precursor ion.
-
Deuterated Enterolactone: The corresponding deprotonated molecule is used as the precursor ion.
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of enterolactone in urine, as reported in various studies. These values can serve as a benchmark for method validation.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | [4] |
| Calibration Curve Range | 1 - 1000 ng/mL | [3] |
| Linearity (r²) | > 0.99 | [3] |
| Intra-day Precision (CV%) | < 10% | [1] |
| Inter-day Precision (CV%) | < 15% | [1] |
| Accuracy (Recovery %) | 85 - 115% | [5] |
| SPE Recovery (%) | > 80% | [5] |
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the quantification of total enterolactone in human urine. Careful adherence to the detailed protocol, from sample preparation to data analysis, is essential for obtaining high-quality, reliable data. This method is well-suited for large-scale epidemiological studies and clinical research, enabling a deeper understanding of the role of enterolactone in human health and disease. Method validation according to established guidelines is recommended before implementation for routine analysis.
References
- 1. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anis.au.dk [anis.au.dk]
- 4. Plasma Metabolite Abundances are Associated with Urinary Enterolactone Excretion in Healthy Participants on Controlled Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enterolactone-d6 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Enterolactone-d6 as an internal standard for the quantitative analysis of enterolactone in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enterolactone, a mammalian lignan derived from the metabolism of dietary plant lignans by gut microbiota, is a biomarker of interest in studies related to hormone-dependent cancers, cardiovascular diseases, and other conditions. Accurate quantification of enterolactone is crucial for establishing its role in health and disease.
Introduction to this compound
This compound is a stable isotope-labeled form of enterolactone, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification. Since this compound is chemically identical to endogenous enterolactone, it co-elutes chromatographically and experiences similar ionization and fragmentation patterns. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to highly accurate and precise measurements[1].
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of enterolactone using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for Enterolactone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Enterolactone | 297.1 | 253.1 | -26 | Negative ESI |
| This compound (Internal Standard) | 303.1 | 259.1 | -26 | Negative ESI |
Note: Collision energy may require optimization based on the specific mass spectrometer used.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenyl-X C18 (or equivalent), 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 15% B; 0.5-2.4 min: 15-75% B; 2.4-2.6 min: 75% B; 2.6-4.6 min: 15% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 3: Method Validation Data for Enterolactone Quantification
| Parameter | Value |
| Linear Range | 0.024 - 12.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 86 pM (24.4 pg/mL) |
| Accuracy (at LLOQ, Low, Mid, High QC) | 90 - 106% |
| Precision (at LLOQ, Low, Mid, High QC) | < 15% |
| Recovery | > 85% |
Experimental Protocols
Detailed methodologies for the quantification of enterolactone in biological samples are provided below.
Protocol 1: Quantification of Enterolactone in Human Plasma
1. Materials and Reagents:
-
Enterolactone and this compound standards
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Perform Solid Phase Extraction (SPE) for sample clean-up:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (85:15 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Use the parameters outlined in Tables 1 and 2.
-
Create a calibration curve by spiking known concentrations of enterolactone standard into a blank plasma matrix and processing as described above.
4. Data Analysis:
-
Integrate the peak areas for enterolactone and this compound.
-
Calculate the peak area ratio (Enterolactone / this compound).
-
Quantify the concentration of enterolactone in the samples using the calibration curve.
Protocol 2: Analysis of Enterolactone from Cell Culture Media
1. Materials and Reagents:
-
Enterolactone and this compound standards
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Cell culture media
2. Sample Preparation:
-
Collect 500 µL of cell culture media.
-
Add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Add 1.5 mL of ice-cold methanol to precipitate proteins and extract metabolites.
-
Vortex vigorously for 1 minute.
-
Incubate at -20 °C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Data Analysis:
-
Follow the procedures described in Protocol 1.
Visualizations
Metabolic Pathway of Enterolactone Formation
Caption: Metabolic conversion of dietary lignans to enterolactone by gut microbiota.
Experimental Workflow for Plasma Enterolactone Quantification
Caption: Workflow for the quantification of enterolactone in plasma samples.
References
Application Note: High-Throughput Analysis of Enterolactone in Human Plasma Using Stable Isotope Dilution LC-MS/MS
Introduction
Enterolactone is a mammalian lignan produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, and vegetables. As a phytoestrogen, enterolactone has garnered significant interest in clinical and epidemiological research due to its potential role in hormone-dependent cancers, cardiovascular diseases, and other chronic conditions. Accurate and precise quantification of enterolactone in biological matrices is crucial for understanding its physiological effects. This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of total and conjugated enterolactone in human plasma, utilizing Enterolactone-d6 as a stable isotope-labeled internal standard to ensure the highest accuracy.
Principle
This method employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid ultra-high-performance liquid chromatography (UHPLC) separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] This approach allows for both the direct quantification of free enterolactone and its sulfate and glucuronide conjugates, as well as the measurement of total enterolactone after an enzymatic hydrolysis step.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the described LC-MS/MS method, compiled from various validated protocols.
Table 1: Mass Spectrometry Parameters for Enterolactone and its Conjugates
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Enterolactone | 297.1 | 253.1 | Negative |
| This compound* | 303.1 | 259.1 | Negative |
| Enterolactone Glucuronide | 473.1 | 297.1 | Negative |
| Enterolactone Sulfate | 377.1 | 297.1 | Negative |
*Note: The MRM transition for this compound is theoretical, based on the fragmentation of the parent compound and a +6 Da mass shift. This transition must be confirmed by direct infusion of the standard.
Table 2: Calibration and Quality Control Sample Concentrations
| Sample Type | Level | Concentration Range (ng/mL) |
| Calibration Standards | 10-12 points | 0.0061 - 12.5 |
| Quality Control (QC) | Low (LQC) | 0.0977 |
| Medium (MQC) | 1.56 | |
| High (HQC) | 6.25 |
Table 3: Method Validation Parameters
| Parameter | Specification |
| Lower Limit of Quantification (LLOQ) | Enterolactone: 86 pM (24.4 pg/mL) |
| Enterolactone Glucuronide: 26 pM (12.2 pg/mL) | |
| Enterolactone Sulfate: 16 pM (6.1 pg/mL) | |
| Accuracy | 90-106% |
| Precision (RSD) | < 15% |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: Sample Preparation for Total Enterolactone (with Enzymatic Hydrolysis)
This protocol is designed to measure the total concentration of enterolactone, including its free and conjugated forms.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound internal standard solution (1 µg/mL in methanol)
-
β-glucuronidase/sulfatase from Helix pomatia
-
0.1 M Sodium acetate buffer (pH 5.0)
-
Diethyl ether
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 10 mg)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Sample Thawing and Spiking: Thaw plasma samples at room temperature. To 300 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution. Vortex briefly.
-
Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase enzyme solution. Vortex and incubate at 37°C for 16 hours to ensure complete hydrolysis of conjugates.[3]
-
Liquid-Liquid Extraction: After incubation, add 1 mL of diethyl ether. Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 10 minutes.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
Protocol 2: Sample Preparation for Free and Conjugated Enterolactone (Direct Analysis)
This protocol allows for the simultaneous quantification of enterolactone, enterolactone glucuronide, and enterolactone sulfate without a hydrolysis step.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound internal standard solution (1 µg/mL in methanol)
-
Acetonitrile with 0.1% formic acid
-
Solid Phase Extraction (SPE) 96-well plates (e.g., Oasis HLB, 10 mg/well)
-
5% Methanol in water
-
Elution solvent: 50:40:10 Acetonitrile:Methanol:Water
Procedure:
-
Protein Precipitation and Spiking: In a 96-well plate, add 10 µL of the this compound internal standard solution to each well. Add 100 µL of plasma to each well. Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins. Mix by pipetting up and down 3-5 times.
-
SPE Plate Conditioning: Condition the SPE plate wells by passing 0.5 mL of methanol followed by 0.5 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Washing: Wash the wells with 0.5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 300 µL of the elution solvent into a clean 96-well collection plate.
-
LC-MS/MS Analysis: Seal the collection plate and place it in the autosampler for direct injection.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography Parameters:
-
Column: Phenyl-hexyl column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 15% B
-
0.5-2.4 min: 15% to 75% B
-
2.4-2.6 min: Hold at 75% B
-
2.6-4.6 min: Return to 15% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 23°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Ion Spray Voltage: -4500 V
-
Temperature: 300°C
-
Curtain Gas: 20 psi
-
Gas 1 (Nebulizer): 50 psi
-
Gas 2 (Turbo): 20 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) (See Table 1 for transitions)
Visualizations
Caption: Workflow for Total Enterolactone Analysis.
References
Application Notes and Protocols for Enterolactone Analysis using Enterolactone-d6
Introduction
Enterolactone is a lignan metabolite produced by the gut microbiota from plant-based precursors. It is a biomarker of interest in nutritional and clinical research due to its potential health effects. Accurate quantification of enterolactone in biological matrices is crucial for these studies. This document provides detailed application notes and protocols for the sample preparation of enterolactone in plasma/serum and urine for analysis by hyphenated chromatographic techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC/MS). The use of a stable isotope-labeled internal standard, Enterolactone-d6, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification.
Core Concepts in Sample Preparation
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical instrumentation. The primary goals are to remove interfering substances (e.g., proteins, phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical system. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE).
Since enterolactone in biological fluids is often present in its conjugated form (glucuronides and sulfates), a deconjugation step using enzymatic hydrolysis is typically required to measure total enterolactone.
Section 1: Sample Preparation from Plasma/Serum
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is particularly suitable for high-throughput analysis.
Protocol: Protein Precipitation
-
Sample Aliquoting: Thaw plasma/serum samples on ice. Vortex to ensure homogeneity. Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected enterolactone levels) to each sample, calibrator, and quality control sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) to each tube. The 3:1 ratio of ACN to sample is effective for protein removal.[1] Other precipitants like trichloroacetic acid (TCA) or zinc sulfate can also be used.[2]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase of the LC system. Vortex and transfer to an autosampler vial for analysis.
Workflow for Protein Precipitation
Caption: Protein Precipitation Workflow for Enterolactone Analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol: Liquid-Liquid Extraction
-
Enzymatic Hydrolysis (for total enterolactone):
-
To 200 µL of plasma/serum, add 200 µL of acetate buffer (0.1 M, pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate at 37°C for 4 hours or overnight.
-
-
Internal Standard Spiking: Add 10 µL of this compound internal standard.
-
Extraction:
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a new tube. Avoid aspirating the aqueous layer.
-
Repeat Extraction (Optional): For higher recovery, the extraction can be repeated with another 1 mL of the organic solvent. Combine the organic fractions.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Workflow for Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for Enterolactone Analysis.
Supported Liquid Extraction (SLE)
SLE is an alternative to LLE that uses a solid support material, leading to higher reproducibility and avoiding emulsion formation.
Protocol: Supported Liquid Extraction
-
Enzymatic Hydrolysis and Spiking: Perform enzymatic hydrolysis and internal standard spiking as described in the LLE protocol (steps 1 and 2).
-
Sample Loading: Load the hydrolyzed sample onto the SLE cartridge and allow it to absorb for 5 minutes.
-
Elution: Add 1.5 mL of the extraction solvent (e.g., 70:30 diethyl ether:ethyl acetate) and allow it to flow through the cartridge under gravity.[3] Collect the eluate.
-
Second Elution: Add another 1.5 mL of the extraction solvent and collect the eluate in the same tube.
-
Evaporation and Reconstitution: Evaporate the combined eluate to dryness and reconstitute as described in the LLE protocol.
Section 2: Sample Preparation from Urine
Urine samples generally contain fewer proteins than plasma but may have a more complex matrix of other metabolites.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte.
Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Sample Pre-treatment: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulates. Dilute 100 µL of the supernatant with 900 µL of deionized water.
-
Enzymatic Hydrolysis: To the diluted urine, add buffer and β-glucuronidase/sulfatase as described for plasma samples and incubate.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard.
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent dry out.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the enterolactone and its internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Workflow for Solid-Phase Extraction
References
- 1. agilent.com [agilent.com]
- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supported liquid extraction in the quantitation of plasma enterolignans using isotope dilution GC/MS with application to flaxseed consumption in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for Enterolactone in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (ENL) is a mammalian lignan derived from the metabolism of plant lignans found in foods such as flaxseed, whole grains, and vegetables.[1][2] Extensive in vitro and in vivo studies have demonstrated its potential as an anticancer agent, exhibiting anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-metastatic properties across a variety of cancer types.[2][3] These application notes provide a comprehensive overview of the use of enterolactone in cancer cell line experiments, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols. While the deuterated form, Enterolactone-d6, is commonly utilized as an internal standard in analytical chemistry for the quantification of enterolactone, the biological effects detailed herein pertain to the non-deuterated Enterolactone (ENL).
Mechanism of Action
Enterolactone exerts its anticancer effects through multiple signaling pathways. A primary mechanism involves the inhibition of the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[4] By suppressing the activation of IGF-1R, enterolactone inhibits downstream signaling cascades, including the AKT and MAPK/ERK pathways.[4] This disruption leads to decreased phosphorylation of key downstream targets like p70S6K1 and GSK-3β, and a reduction in the expression of cyclin D1, ultimately resulting in cell cycle arrest and inhibition of proliferation.[4] Additionally, enterolactone has been shown to induce apoptosis, down-regulate cyclins and cyclin-dependent kinases to cause G1-phase cell cycle arrest in non-small cell lung cancer cells, and reduce telomerase activity in breast cancer cells.[5]
Signaling Pathway of Enterolactone in Prostate Cancer Cells
Caption: Enterolactone inhibits the IGF-1R signaling pathway in prostate cancer cells.
Quantitative Data
The efficacy of enterolactone varies across different cancer cell lines. The following tables summarize the reported quantitative data for key anti-cancer effects.
Table 1: IC50 Values of Enterolactone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| MDA-MB-231 | Breast Cancer | 261.9 ± 10.5 µM | 48 h | [5] |
| Colo 201 | Colon Cancer | 118.4 µM | 72 h | [6] |
Table 2: Effective Concentrations of Enterolactone for Biological Effects
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| WPE1-NB14, WPE1-NB11 | Prostate Disease | 20 µM | Significant reduction in metabolic activity | [1] |
| PC-3 | Prostate Cancer | 20-60 µM | Inhibition of IGF-1-induced cell proliferation | [4] |
| A549, H441, H520 | Non-Small Cell Lung Cancer | ≥50 µM | Suppression of cell growth | [5] |
| MCF-7 | Breast Cancer | 100 µM | Significant reduction in cell viability | |
| ES-2 | Ovarian Cancer | High-dose | Inhibition of proliferation, invasion, and metastasis | [3] |
Experimental Workflow
A typical workflow for evaluating the anticancer effects of enterolactone on a cancer cell line is depicted below.
Caption: A generalized experimental workflow for studying Enterolactone's effects.
Experimental Protocols
Preparation of Enterolactone Stock Solution
-
Reagent : Enterolactone (e.g., Sigma-Aldrich, Cat. No. 45199).
-
Solvent : Dimethyl sulfoxide (DMSO).
-
Procedure :
-
Dissolve enterolactone in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).[4]
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium is low (e.g., ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.[1]
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of enterolactone or the vehicle control.
-
Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (3-[4,5-dimethyl-2-thiazolyl]-2,5-diphenyl-2H-tetrazolium bromide) to each well and incubate for a few hours to allow the formation of formazan crystals.[4]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment : Seed cells in 6-well plates, allow them to attach, and then treat with enterolactone for the desired duration (e.g., 48 hours).[5]
-
Synchronization (Optional) : For a more synchronized cell population, cells can be serum-starved for 24 hours before treatment.[5]
-
Harvesting : Harvest the cells by trypsinization and wash with PBS.
-
Fixation : Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining : Rehydrate the cells and stain with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Analysis : Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment : Seed and treat cells with enterolactone as described for the cell cycle analysis.
-
Harvesting : Collect both adherent and floating cells.
-
Staining : Wash the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark.
-
Flow Cytometry : Analyze the stained cells by flow cytometry.
-
Analysis : Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis
-
Cell Lysis : After treatment with enterolactone, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Electrophoresis : Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT, total AKT, Cyclin D1) overnight at 4°C.
-
Washing and Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Real-Time PCR (qPCR)
-
RNA Extraction : Following cell treatment, extract total RNA using a suitable kit.
-
cDNA Synthesis : Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR : Perform real-time PCR using a qPCR instrument, SYBR Green master mix, and primers specific for the genes of interest. The cycling parameters typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]
-
Analysis : Analyze the gene expression data using the ΔΔCq method, normalizing to a stable reference gene.[1]
Conclusion
Enterolactone demonstrates significant anticancer potential in a variety of cancer cell lines, primarily through the inhibition of key growth factor signaling pathways and the induction of cell cycle arrest and apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of enterolactone in their specific cancer models. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterolactone: A novel radiosensitizer for human breast cancer cell lines through impaired DNA repair and increased apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterolactone has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enterolactone Reduces Telomerase Activity and The Level of Its Catalytic Subunit in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lignans intake and enterolactone concentration and prognosis of breast cancer: a systematic review and meta-analysis [jcancer.org]
Troubleshooting & Optimization
How to address matrix effects in enterolactone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in enterolactone quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect enterolactone quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as enterolactone, by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon is a common challenge in liquid chromatography-mass spectrometry (LC-MS/MS) analysis and can lead to inaccurate and imprecise quantification.[3][4] When analyzing biological samples like plasma or serum, endogenous components such as phospholipids are major contributors to matrix effects.[5]
Q2: What are the common signs of matrix effects in my enterolactone analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.
-
Inconsistent signal intensity for the same concentration of enterolactone.
-
Poor peak shape.[6]
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Significant discrepancies between results from spiked samples and neat standards.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The most common method is the post-extraction spike analysis.[7] This involves comparing the response of enterolactone spiked into a blank matrix extract (after the extraction process) with the response of enterolactone in a neat solvent at the same concentration.[7] A significant difference between these responses indicates the presence of matrix effects.[7] The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What is the best way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7] A SIL-IS, such as ¹³C₃-labeled enterolactone, is chemically identical to the analyte and will be affected by the matrix in the same way, thus providing reliable correction during quantification.[8]
Q5: Can optimizing sample preparation reduce matrix effects?
A5: Yes, optimizing sample preparation is a crucial step in minimizing matrix effects by removing interfering components before LC-MS/MS analysis.[8] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up samples than simple protein precipitation (PPT).[9] Specialized techniques like HybridSPE are designed to specifically remove phospholipids, a major source of matrix effects in plasma and serum samples.[5]
Troubleshooting Guides
Issue 1: High variability and poor reproducibility in enterolactone measurements.
This issue is often a primary indicator of unaddressed matrix effects. Different samples can have varying levels of interfering compounds, leading to inconsistent ion suppression or enhancement.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting high variability in enterolactone quantification.
Issue 2: Low signal intensity and poor sensitivity for enterolactone.
This could be due to significant ion suppression from matrix components co-eluting with enterolactone.
Recommended Actions:
-
Assess Matrix Effect: Use the post-column infusion technique to qualitatively identify regions of ion suppression in your chromatogram. This will show if the retention time of enterolactone coincides with a suppression zone.
-
Improve Sample Clean-up: Simple protein precipitation is often insufficient for removing phospholipids, which are common causes of ion suppression.[9] Consider more rigorous sample preparation methods. The table below compares the effectiveness of different techniques.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) (Ion Suppression) | Key Advantage |
| Protein Precipitation (PPT) | 85 - 95% | -40% to -60% | Fast and simple |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | -20% to -30% | Good for non-polar analytes |
| Solid-Phase Extraction (SPE) | 80 - 100% | -10% to -20% | High recovery and cleaner extract |
| HybridSPE®-Phospholipid | 90 - 105% | < -5% | Specifically removes phospholipids |
Note: Values are representative and can vary based on the specific matrix and analyte.[5][9]
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Matrix Effect Assessment
Objective: To quantify the degree of ion suppression or enhancement from the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the enterolactone standard into the final analysis solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from a subject not exposed to lignans) through your entire sample preparation procedure.
-
Set C (Post-Spike Sample): Take the extracted blank matrix from Set B and spike the enterolactone standard into it at the same concentration as in Set A.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculation:
-
Measure the peak area of enterolactone in Set A (Neat Solution) and Set C (Post-Spike Sample).
-
Calculate the Matrix Factor (MF) and % Matrix Effect:
-
MF = Peak Area of Set C / Peak Area of Set A
-
% Matrix Effect = (MF - 1) * 100
-
-
A % Matrix Effect close to zero indicates minimal matrix effects. A negative value indicates suppression, and a positive value indicates enhancement.
-
Caption: Experimental workflow for assessing matrix effects using the post-extraction spike method.
Protocol 2: General Protocol for Solid-Phase Extraction (SPE) Clean-up
Objective: To remove interfering components from the sample matrix prior to LC-MS/MS analysis of enterolactone.
Methodology (using a mixed-mode SPE cartridge):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the enterolactone from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for injection into the LC-MS/MS system.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 9. longdom.org [longdom.org]
Deuterium-hydrogen exchange issues with Enterolactone-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Enterolactone-d6 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of enterolactone, a bioactive phenolic compound produced in the human gut from the metabolism of dietary lignans. Due to its chemical similarity to the unlabeled (or "native") enterolactone, it is an ideal internal standard for quantitative analysis using mass spectrometry (MS)-based techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] The known concentration of this compound allows for accurate quantification of the native enterolactone in biological samples by correcting for variability during sample preparation and analysis.
Q2: What are the potential sites for deuterium-hydrogen (D-H) exchange on the this compound molecule?
This compound contains deuterium atoms on the aromatic rings. The potential sites for D-H exchange are primarily the deuterated positions on these phenolic rings and, to a lesser extent, the benzylic positions (the carbons attached to the aromatic rings). The hydroxyl (-OH) protons on the phenol groups are extremely labile and will rapidly exchange with protons from any protic solvent (like water or methanol), but the deuterium atoms in this compound are typically on the carbon backbone of the aromatic ring.[3]
Q3: What factors can cause the loss of deuterium from this compound?
Deuterium-hydrogen exchange is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze D-H exchange.[4] For phenolic compounds, the rate of exchange on the aromatic ring can increase under both acidic and basic conditions.
-
Temperature: Higher temperatures accelerate the rate of D-H exchange.[5][6]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms for the exchange.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) could potentially contribute to the exchange.
Q4: How can I minimize D-H exchange during my experiments?
To maintain the isotopic integrity of this compound, consider the following best practices:
-
Solvent Selection: Whenever possible, use aprotic solvents for sample storage and reconstitution. If protic solvents are necessary for the mobile phase, minimize the time the sample is in contact with them.
-
pH Control: Maintain a neutral pH for your samples and chromatographic mobile phases. Avoid strongly acidic or basic conditions.[7]
-
Temperature Control: Keep samples cool, ideally refrigerated or on ice, during storage and sample preparation. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
Minimize Analysis Time: A shorter overall run time, from sample preparation to analysis, reduces the opportunity for D-H exchange to occur.
Troubleshooting Guides
Issue 1: Inconsistent or drifting internal standard signal.
-
Potential Cause: Deuterium-hydrogen exchange may be occurring over the course of the analytical run, leading to a change in the concentration of the fully deuterated standard.[7]
-
Troubleshooting Steps:
-
Assess Stability in Solvents: Prepare a solution of this compound in your sample diluent and mobile phase. Analyze this solution at the beginning and end of a typical analytical run duration (e.g., 24 hours) while keeping it under the same conditions as your samples (e.g., autosampler temperature). A significant decrease in the this compound signal or an increase in the signal at the mass of unlabeled enterolactone indicates D-H exchange.
-
pH Adjustment: If exchange is confirmed, evaluate the pH of your mobile phase and sample diluent. Adjust towards a more neutral pH if possible.
-
Temperature Reduction: Lower the temperature of the autosampler and ensure samples are kept cool during preparation.
-
Issue 2: Presence of unlabeled enterolactone in the this compound standard.
-
Potential Cause 1: Low Isotopic Purity of the Standard: The commercially supplied standard may have a lower than specified isotopic purity.[8]
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic purity.[7] Reputable suppliers will provide this information.
-
Verify Isotopic Purity: If you have access to high-resolution mass spectrometry (HRMS), you can experimentally verify the isotopic purity by infusing a solution of the standard and examining the isotopic distribution.[8][9]
-
Contact the Supplier: If you find a significant discrepancy, contact the supplier to obtain a higher purity batch.
-
-
-
Potential Cause 2: In-source Back-Exchange: D-H exchange is occurring within the mass spectrometer's ion source.
-
Troubleshooting Steps:
-
Optimize MS Source Conditions: High source temperatures can sometimes promote D-H exchange. Try reducing the source temperature to the minimum required for efficient ionization.[8]
-
-
Issue 3: Chromatographic separation of this compound and native enterolactone.
-
Potential Cause: The "deuterium isotope effect" can sometimes lead to slight differences in retention time between the deuterated standard and the native analyte. This can be problematic if the two compounds experience different matrix effects at their respective retention times.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard to see if there is a noticeable separation.
-
Adjust Chromatographic Conditions:
-
Modify the Gradient: A shallower gradient can sometimes improve co-elution.
-
Change Mobile Phase Composition: Minor adjustments to the organic or aqueous components of the mobile phase can alter selectivity.
-
-
Data Presentation
Table 1: Factors Influencing Deuterium-Hydrogen Exchange
| Factor | Condition Promoting Exchange | Recommended Mitigation Strategy |
| pH | Strongly acidic or basic conditions | Maintain neutral pH (around 7) in solvents and mobile phases. |
| Temperature | Elevated temperatures | Keep samples cool (4°C or below) during storage and analysis. |
| Solvent | Protic solvents (e.g., water, methanol) | Minimize exposure time to protic solvents; use aprotic solvents where possible. |
| Time | Longer exposure to exchange-promoting conditions | Shorten sample preparation and analysis times. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Your Analytical Method
Objective: To determine if significant D-H exchange of this compound occurs under your specific experimental conditions.
Materials:
-
This compound stock solution
-
Your chosen sample diluent (e.g., 50:50 methanol:water)
-
Your LC-MS mobile phases
-
Blank matrix (e.g., plasma from an untreated subject)
Methodology:
-
Prepare Test Solutions:
-
Solution A (Control): Spike this compound into your sample diluent to a final concentration equivalent to what you use in your assay.
-
Solution B (Matrix): Spike this compound into the blank matrix to the same final concentration as Solution A. Process this sample using your standard extraction procedure.
-
-
Initial Analysis (T=0): Immediately after preparation, inject both solutions onto your LC-MS system and record the peak area of this compound and any signal at the m/z of unlabeled enterolactone.
-
Incubation: Store aliquots of both prepared solutions under your typical autosampler conditions (e.g., 4°C) for the maximum anticipated duration of an analytical batch (e.g., 24 hours).
-
Final Analysis (T=24h): After the incubation period, re-inject the stored solutions and record the peak areas as in step 2.
-
Data Analysis:
-
Compare the peak area of this compound at T=0 and T=24h for both solutions. A significant decrease in the peak area suggests degradation or D-H exchange.
-
Monitor the peak area for unlabeled enterolactone in both solutions at T=0 and T=24h. A significant increase in this peak area over time is a direct indication of D-H exchange.
-
Visualizations
Caption: Chemical structure of this compound and potential sites of D-H exchange.
Caption: Troubleshooting workflow for inconsistent this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Improving peak shape for Enterolactone-d6 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape issues encountered during the chromatographic analysis of Enterolactone-d6.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in reversed-phase chromatography?
Poor peak shape for this compound, manifesting as tailing, fronting, or broadening, can stem from both chemical and physical factors. Chemically, secondary interactions between the analyte and the stationary phase are a primary cause. Residual silanol groups on silica-based columns can interact with the polar functional groups of this compound, leading to peak tailing.[1] The pH of the mobile phase also plays a crucial role; an inappropriate pH can affect the ionization state of the analyte and contribute to poor peak shape.[2] Physically, issues such as column voids, partially blocked frits, or excessive extra-column volume can distort the peak shape.[3]
Q2: How does the choice of chromatography column affect the peak shape of this compound?
The selection of the column is critical for achieving a symmetrical peak. For non-polar compounds like this compound, a C18 column is a common choice.[4] However, the quality of the column packing and the end-capping of the stationary phase are important. A well-end-capped column will minimize the number of free silanol groups, reducing the potential for secondary interactions that cause peak tailing.[1] For particularly challenging separations, alternative stationary phases or columns with different particle technologies (e.g., superficially porous particles) may offer improved peak shape and efficiency.
Q3: Can the sample solvent composition impact the peak shape?
Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion, particularly peak fronting or splitting.[3] If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, the analyte band will spread unevenly at the head of the column. Whenever feasible, the sample should be dissolved in the initial mobile phase. If a different solvent must be used for solubility reasons, the injection volume should be kept as small as possible.
Q4: What role do mobile phase additives play in improving peak shape?
Mobile phase additives can significantly enhance peak shape by modifying the interactions between the analyte, stationary phase, and mobile phase.[2][5] Adding a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing for polar analytes. Buffers are used to maintain a stable pH, which is crucial for consistent and reproducible chromatography.[2] Inorganic salts can also be used to increase the ionic strength of the mobile phase, which can help to minimize secondary interactions and improve peak symmetry.[4][6]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Mobile Phase Optimization
-
Baseline Condition: Establish a baseline chromatogram using a standard mobile phase (e.g., Acetonitrile:Water).
-
Acidic Additive: Prepare a new mobile phase containing 0.1% (v/v) formic acid in both the aqueous and organic components.
-
Injection and Analysis: Inject the this compound standard and acquire the chromatogram under the same conditions as the baseline.
-
Data Comparison: Compare the peak asymmetry factor and tailing factor between the baseline and the acidic mobile phase conditions.
Data Presentation: Effect of Mobile Phase Additive on Peak Tailing
| Mobile Phase Composition | Tailing Factor | Asymmetry Factor |
| 50:50 Acetonitrile:Water | 2.1 | 2.3 |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | 1.2 | 1.1 |
Issue 2: Peak Fronting
Peak fronting, where the initial part of the peak is sloped, is often indicative of column overload or issues with the sample solvent.
Troubleshooting Workflow:
References
- 1. sielc.com [sielc.com]
- 2. longdom.org [longdom.org]
- 3. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 4. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enterolactone-d6 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enterolactone-d6 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of enterolactone, a metabolite of dietary lignans produced by gut microbiota. In analytical chemistry, particularly in mass spectrometry-based methods, it serves as an excellent internal standard. Its chemical and physical properties are nearly identical to the endogenous (unlabeled) enterolactone, but it has a different mass due to the deuterium atoms. This allows for accurate quantification of enterolactone in biological samples by correcting for variations during sample preparation and analysis.
Q2: What are the most common issues encountered when using this compound?
Common issues include:
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Contamination with unlabeled enterolactone: The presence of the non-deuterated form in the internal standard solution can lead to inaccurate quantification, especially at low analyte concentrations.
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Isotopic exchange: Deuterium atoms on the molecule may exchange with hydrogen atoms from the solvent or sample matrix, altering the isotopic purity of the standard.
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Matrix effects: Components in the biological sample can enhance or suppress the ionization of this compound in the mass spectrometer, leading to variability in the signal.
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Poor stability: The compound may degrade under certain storage or experimental conditions.
Q3: How can I assess the purity of my this compound standard?
The isotopic and chemical purity of the standard should be verified. This can be done by:
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Reviewing the Certificate of Analysis (CoA): The manufacturer should provide a CoA detailing the isotopic enrichment and chemical purity.
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Injecting a high-concentration solution: Analyze a concentrated solution of the this compound standard alone to check for the presence of a signal at the mass transition of the unlabeled enterolactone.
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High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the exact mass and isotopic distribution of the standard.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your analysis.
Issue 1: High Background Signal or Ghost Peaks at the Retention Time of Enterolactone
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Contaminated LC-MS System | - Clean the ion source, transfer capillary, and other components of the mass spectrometer. - Flush the LC system, including the autosampler and column, with a strong solvent. |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases and sample diluents. |
| Leaching from Plasticware | - Use polypropylene or glass tubes and pipette tips. - Avoid plastics that may contain plasticizers like phthalates. |
| Carryover from Previous Injections | - Optimize the autosampler wash method by using a stronger wash solvent and increasing the wash volume and duration. - Inject a blank solvent after a high-concentration sample to check for carryover. |
Issue 2: Inaccurate Quantification and Poor Precision (%CV)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Presence of Unlabeled Enterolactone in the Internal Standard | - Assess the purity of the this compound standard (see Q3 in FAQs). - If significant unlabeled analyte is present, contact the supplier for a higher purity batch. |
| Isotopic Exchange (H/D Exchange) | - Evaluate the stability of this compound in the sample diluent and mobile phase over time. - Avoid highly acidic or basic conditions that can promote exchange. |
| Differential Matrix Effects | - Optimize the sample preparation method to remove interfering matrix components. - Ensure co-elution of the analyte and internal standard by optimizing the chromatographic method. |
| In-source Fragmentation of this compound | - Optimize the mass spectrometer source conditions (e.g., collision energy, cone voltage) to minimize fragmentation of the internal standard into the analyte's mass transition. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To determine the percentage of unlabeled enterolactone present in the this compound internal standard.
Methodology:
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Prepare a High-Concentration Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration significantly higher than that used in the analytical method (e.g., 1 µg/mL).
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LC-MS/MS Analysis:
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Inject the high-concentration solution into the LC-MS/MS system.
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Monitor the mass transition for unlabeled enterolactone.
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Monitor the mass transition for this compound.
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Data Analysis:
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Integrate the peak area for any signal observed at the mass transition of unlabeled enterolactone.
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Integrate the peak area for the this compound signal.
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Calculate the percentage of unlabeled enterolactone using the following formula: (Peak Area of Unlabeled Enterolactone / Peak Area of this compound) * 100
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Expected Outcome: The percentage of unlabeled enterolactone should be minimal, ideally less than 0.1%, to ensure accurate quantification.
Protocol 2: Evaluation of this compound Stability in a Biological Matrix
Objective: To assess the stability of this compound under typical sample handling and storage conditions.
Methodology:
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Prepare Quality Control (QC) Samples: Spike a known concentration of this compound into the biological matrix (e.g., human plasma) at low and high concentration levels.
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Bench-Top Stability:
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Leave aliquots of the QC samples at room temperature for various time points (e.g., 0, 4, 8, 24 hours).
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Analyze the samples at each time point.
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Freeze-Thaw Stability:
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Subject aliquots of the QC samples to multiple freeze-thaw cycles (e.g., freeze at -80°C and thaw at room temperature for at least three cycles).
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Analyze the samples after the final thaw.
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Long-Term Stability:
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Store aliquots of the QC samples at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, 6 months).
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Analyze the samples at each time point.
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Data Analysis:
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Calculate the concentration of this compound at each time point and compare it to the initial concentration (time 0).
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The internal standard is considered stable if the mean concentration is within ±15% of the nominal concentration.
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Potential Impurities in this compound Synthesis
The synthesis of deuterated compounds can sometimes result in impurities. Based on common synthetic routes for deuterated enterolactone, potential impurities are listed below.
| Potential Impurity | Potential Source |
| Unlabeled Enterolactone | Incomplete deuteration during the synthesis process. |
| Partially Deuterated Enterolactone | Incomplete deuterium exchange on the aromatic rings. |
| Starting Materials and Intermediates | Incomplete reaction or purification. Examples include deuterated 3-hydroxybenzyl bromide or deuterated succinic acid derivatives. |
| Metal Contaminants (e.g., Lithium, Aluminum) | Residual catalysts from reduction steps (e.g., using LiAlD4). |
| Solvent Adducts | Formation of adducts with solvents used during synthesis and purification. |
Signaling Pathway Diagrams
Enterolactone has been shown to interact with key cellular signaling pathways.
Impact of mobile phase pH on Enterolactone-d6 stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase pH on the stability of Enterolactone-d6. The information is intended for researchers, scientists, and drug development professionals utilizing this deuterated analog in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing variable peak areas and inconsistent results for this compound in our LC-MS analysis. Could the mobile phase pH be a contributing factor?
A1: Yes, the pH of your mobile phase can significantly impact the stability of this compound, leading to inconsistent analytical results. Enterolactone, and by extension its deuterated analog, contains a γ-butyrolactone ring structure. This lactone ring is susceptible to hydrolysis, a chemical reaction that breaks the ring open. The rate of this hydrolysis is highly dependent on the pH of the solution.
Under neutral to alkaline conditions, the hydrolysis of the lactone ring is accelerated, leading to the formation of the corresponding ring-opened hydroxy acid form. Conversely, under strongly acidic conditions, the ring-opening can also be catalyzed. This means that this compound is most stable in a slightly acidic pH range. If the pH of your mobile phase is not controlled and drifts into a less optimal range, you may be observing degradation of your analyte, resulting in decreased peak areas and poor reproducibility.
Q2: What is the optimal pH range for maintaining the stability of this compound in the mobile phase?
A2: Based on the chemistry of γ-butyrolactones, this compound is expected to exhibit maximum stability in a slightly acidic environment, typically in the pH range of 3 to 5 . In this range, both acid-catalyzed and base-catalyzed hydrolysis are minimized. It is crucial to use a buffered mobile phase to maintain a consistent pH throughout your analytical run and across different batches of mobile phase.
Q3: What are the degradation products of this compound, and can they be monitored?
A3: The primary degradation product of this compound is its ring-opened hydroxy carboxylic acid form. This occurs through the hydrolysis of the lactone ring. In a mass spectrometry-based detection system, this degradation product will have a different mass-to-charge ratio (m/z) than the parent this compound, and it will also have a different retention time on a reverse-phase HPLC column. By monitoring for the appearance of the ring-opened product, you can assess the stability of your this compound under your specific chromatographic conditions.
Q4: Can mobile phase additives other than buffers affect the stability of this compound?
A4: While pH is the primary driver of hydrolytic degradation, other mobile phase additives could potentially influence the stability of this compound. For instance, the choice of organic modifier (e.g., acetonitrile vs. methanol) and its concentration can affect the polarity of the mobile phase, which may have a minor influence on the hydrolysis rate. However, controlling the pH with a suitable buffer system is the most critical factor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreasing peak area of this compound over a sequence of injections. | Mobile phase pH is unstable and drifting into a non-optimal range, causing on-instrument degradation. | Prepare a fresh batch of mobile phase with a buffer system to maintain a stable pH, ideally between 3 and 5. |
| Appearance of a new, unidentified peak in the chromatogram that increases in area over time. | This is likely the ring-opened degradation product of this compound due to hydrolysis. | Confirm the identity of the new peak using mass spectrometry. Optimize the mobile phase pH to minimize the formation of this degradant. |
| Poor reproducibility of this compound quantification between different analytical batches. | Inconsistent mobile phase preparation leading to batch-to-batch variations in pH. | Implement a strict protocol for mobile phase preparation, including accurate weighing of buffer components and pH verification before use. |
| Loss of this compound signal when samples are left in the autosampler for an extended period. | The sample diluent may not be at an optimal pH for stability, leading to degradation of the analyte in the vial. | Ensure that the sample diluent is buffered to a pH of 3-5 to maintain the stability of this compound prior to injection. |
Quantitative Data on Stability
| pH | Expected % Degradation (24 hours) | Predominant Form |
| 2.0 | ~5-10% | Lactone (some acid-catalyzed hydrolysis) |
| 3.0 | < 2% | Lactone (stable) |
| 4.0 | < 1% | Lactone (most stable) |
| 5.0 | < 2% | Lactone (stable) |
| 6.0 | ~5-15% | Lactone with increasing hydrolysis |
| 7.0 | ~20-40% | Equilibrium between lactone and ring-opened form |
| 8.0 | > 50% | Predominantly ring-opened form |
| 9.0 | > 80% | Almost completely ring-opened form |
Note: This data is a model based on the known chemistry of γ-butyrolactones and is intended for illustrative purposes. Actual degradation rates may vary based on specific experimental conditions such as temperature, buffer composition, and organic solvent concentration.
Experimental Protocols
Protocol for Evaluating the Impact of Mobile Phase pH on this compound Stability
This protocol describes a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
1. Preparation of Buffered Mobile Phases:
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Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0). Use a buffer system compatible with LC-MS, such as 10 mM ammonium formate or 10 mM ammonium acetate.
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Adjust the pH of each buffer solution using formic acid or acetic acid.
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The organic mobile phase component will typically be acetonitrile or methanol.
2. Sample Preparation:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
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Prepare a working standard solution by diluting the stock solution in a 50:50 mixture of water and organic solvent to a final concentration of 1 µg/mL. The water should be at a pH known to be optimal for short-term stability (e.g., pH 4).
3. LC-MS Analysis:
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Use a reverse-phase C18 column for the separation.
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For each buffered mobile phase, run a gradient elution from a low to high percentage of the organic solvent.
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Inject the working standard solution of this compound.
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Monitor the peak area of the parent this compound ion and also scan for the predicted m/z of the ring-opened hydroxy acid degradation product.
4. Data Analysis:
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Plot the peak area of this compound as a function of the mobile phase pH.
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Plot the peak area of the degradation product as a function of the mobile phase pH.
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The optimal pH will be the one that provides the maximum peak area for this compound and the minimum peak area for the degradation product.
Visualizations
Caption: Workflow for Determining Optimal Mobile Phase pH.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
Validation & Comparative
A Comparative Guide to Enterolactone Assay Methodologies: Highlighting the Advantages of Enterolactone-d6 in LC-MS/MS Validation
For researchers, scientists, and drug development professionals, the accurate quantification of enterolactone, a key metabolite of dietary lignans with potential health benefits, is crucial. This guide provides an objective comparison of analytical methods for enterolactone measurement, focusing on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard, Enterolactone-d6. The use of such a stable isotope-labeled standard is presented as a robust approach to ensure the accuracy and precision of bioanalytical data.
This comparison guide delves into the performance of LC-MS/MS with a stable isotope-labeled internal standard versus alternative methods like immunoassays (ELISA). Experimental data from validated methods are presented to support the comparison, providing a clear basis for method selection in a research or clinical setting.
The Gold Standard: Stable Isotope-Labeled Internal Standards in LC-MS/MS
In quantitative bioanalysis, the use of an internal standard is essential to correct for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte of interest, enterolactone. This similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization, thus providing the most accurate correction for any potential sample loss or matrix effects.
The primary alternative, an immunoassay like ELISA, relies on antibody-antigen binding. While often simpler and higher-throughput, ELISAs can be susceptible to cross-reactivity with structurally similar compounds, leading to a potential overestimation of the analyte concentration. Furthermore, the specificity of LC-MS/MS, with its ability to separate compounds based on their mass-to-charge ratio, offers a significant advantage in complex biological matrices.
Performance Comparison: LC-MS/MS with a Stable Isotope-Labeled Internal Standard vs. ELISA
The following table summarizes the key performance characteristics of a validated LC-MS/MS method for enterolactone using a ¹³C₃-labeled internal standard (a close proxy for this compound) and a commercially available enterolactone ELISA kit.
| Parameter | LC-MS/MS with ¹³C₃-Enterolactone[1][2] | Enterolactone ELISA[3] |
| Linearity (Range) | 0.55 - 540 nmol/L | 15.6 - 2,500 pg/mL (approx. 0.05 - 8.4 nmol/L) |
| Lower Limit of Quantification (LLOQ) | 0.55 nmol/L | ~70 pg/mL (approx. 0.24 nmol/L) |
| Intra-assay Precision (%RSD) | 3 - 6% | < 10% |
| Inter-assay Precision (%RSD) | 10 - 14% | < 15% |
| Accuracy/Recovery | Not explicitly stated, but method validated | Not explicitly stated, but validated |
| Specificity | High (based on mass spectrometric detection) | Potential for cross-reactivity |
Experimental Protocols
Detailed Methodology for Enterolactone Assay using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol is based on a validated method for the quantification of enterolactone in plasma using a ¹³C₃-labeled internal standard, which is analogous to using this compound.[1][2]
1. Sample Preparation (Hydrolysis and Extraction):
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To 300 µL of plasma, add the internal standard solution (e.g., ¹³C₃-enterolactone).
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Perform enzymatic hydrolysis to release enterolactone from its conjugated forms (glucuronides and sulfates). This is typically done using a mixture of β-glucuronidase and sulfatase.
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Incubate the mixture at 37°C.
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After incubation, perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether).
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Evaporate the organic layer to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Tandem Mass Spectrometry (MS/MS):
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Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
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Monitor the specific precursor-to-product ion transitions for both enterolactone and the stable isotope-labeled internal standard (e.g., this compound).
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General Protocol for Enterolactone ELISA
This is a general procedure based on commercially available enterolactone ELISA kits.
1. Sample Preparation:
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Samples (e.g., plasma, urine) may require dilution to fall within the assay's standard curve range.
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Some protocols may recommend an extraction step to reduce matrix interference, though many kits are designed for direct sample analysis.
2. ELISA Procedure:
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Add standards, controls, and prepared samples to the wells of a microplate pre-coated with an enterolactone antibody.
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Add an enzyme-conjugated secondary antibody.
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Incubate the plate.
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Wash the plate to remove unbound reagents.
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Add a substrate solution that reacts with the enzyme to produce a color change.
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Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
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Calculate the enterolactone concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: Workflow of LC-MS/MS method validation.
References
Enterolactone-d6 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of enterolactone, the choice of an appropriate internal standard is critical for achieving accurate and reliable data. This guide provides an objective comparison of Enterolactone-d6, a deuterated stable isotope-labeled (SIL) internal standard, with other alternatives, supported by established principles in bioanalysis and available experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are considered the gold standard. An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest. This ensures it behaves similarly during sample preparation, extraction, and chromatographic separation, and experiences the same degree of matrix effects in the mass spectrometer. By adding a known amount of the internal standard to all samples, standards, and quality controls, variations in the analytical process can be effectively normalized, leading to high accuracy and precision.
This compound: A Deuterated Alternative
This compound is a synthetic version of enterolactone where six hydrogen atoms have been replaced by deuterium atoms. This mass difference allows the mass spectrometer to differentiate it from the native enterolactone. While specific public validation data for this compound is limited, its performance can be inferred from the well-understood behavior of deuterated standards in LC-MS analysis.
Theoretical Advantages of this compound:
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Correction for Matrix Effects: Co-elution with enterolactone allows for effective compensation of ion suppression or enhancement caused by the sample matrix.
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Compensation for Sample Preparation Variability: Losses during extraction and other sample handling steps are accounted for.
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Improved Precision: Normalization of the analyte signal to the internal standard signal reduces the impact of instrumental variability.
Potential Considerations with Deuterated Standards:
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Chromatographic Shift: In some cases, the replacement of hydrogen with deuterium can lead to a slight shift in retention time compared to the unlabeled analyte. If this shift is significant, the analyte and internal standard may not experience the exact same matrix effects, potentially compromising accuracy.
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Isotopic Instability: While generally stable, deuterium atoms can sometimes undergo back-exchange with hydrogen atoms from the surrounding environment, particularly under certain pH or temperature conditions. This can compromise the integrity of the internal standard.
Comparison with 13C-Labeled Enterolactone
A common alternative to deuterated standards is the use of carbon-13 (¹³C) labeled internal standards. A validated method for the quantification of enterolactone in plasma utilized ¹³C₃-labeled isotopes as the internal standard.[1][2] This provides a valuable benchmark for the expected performance of a high-quality stable isotope-labeled internal standard for enterolactone analysis.
| Feature | This compound (Deuterated) | ¹³C₃-Enterolactone (¹³C-Labeled) | Structural Analog (Non-Isotopically Labeled) |
| Physicochemical Properties | Very similar to enterolactone | Virtually identical to enterolactone | Different from enterolactone |
| Chromatographic Co-elution | Generally co-elutes, but potential for slight retention time shift | Co-elutes precisely with enterolactone | Different retention time |
| Matrix Effect Compensation | Good to Excellent | Excellent | Poor and unreliable |
| Accuracy | High | Very High | Low to Moderate |
| Precision | High | Very High | Low to Moderate |
| Cost | Moderate | High | Low |
Quantitative Performance Data
| Parameter | ¹³C₃-Enterolactone[1] |
| Within-run Precision (R.S.D.) | 3% to 6% |
| Between-run Precision (R.S.D.) | 10% to 14% |
These values are well within the acceptable limits for bioanalytical method validation as per regulatory guidelines, indicating a robust and reliable method. It is anticipated that a well-optimized method using this compound would yield comparable, high-quality data. The use of deuterated analogues has been shown to significantly improve accuracy and precision in the analysis of other small molecules by reducing the relative standard deviation (RSD) of measurements in complex matrices.[3]
Experimental Protocols
A typical experimental workflow for the quantification of enterolactone in a biological matrix, such as plasma, using a stable isotope-labeled internal standard like this compound would involve the following steps.
Sample Preparation:
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Spiking: A known amount of the this compound internal standard is added to the plasma sample.
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Hydrolysis: For the analysis of total enterolactone (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase and sulfatase is performed to release the free form.
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Extraction: The enterolactone and this compound are extracted from the plasma matrix, typically using liquid-liquid extraction or solid-phase extraction.
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Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS system.
LC-MS/MS Analysis:
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Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system, where enterolactone and this compound are separated from other sample components.
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Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both enterolactone and this compound.
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Quantification: The peak area ratio of enterolactone to this compound is calculated and used to determine the concentration of enterolactone in the original sample by comparing it to a calibration curve prepared in the same manner.
Visualizing the Workflow
Caption: A typical bioanalytical workflow for the quantification of enterolactone using an internal standard.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of enterolactone by LC-MS. While direct comparative data with other internal standards for enterolactone is scarce, the well-established principles of using deuterated stable isotope-labeled internal standards suggest a high degree of accuracy and precision. The primary advantage of using a stable isotope-labeled internal standard like this compound or its ¹³C-labeled counterparts lies in their ability to effectively compensate for analytical variability, particularly matrix effects, which is a significant challenge in bioanalysis. For applications demanding the highest level of accuracy, a ¹³C-labeled internal standard may be theoretically superior due to its greater isotopic stability and lower potential for chromatographic shifts. However, for most applications, a properly validated method using this compound is expected to provide the accuracy and precision required for reliable pharmacokinetic, clinical, and epidemiological studies.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Enterolactone-d6 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of enterolactone, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison between the performance of a deuterated internal standard, Enterolactone-d6, and non-deuterated alternatives, supported by experimental data from validated bioanalytical methods.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for quantitative analysis.[1][2] This superiority stems from its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization, thereby providing the most accurate and precise results, especially in complex biological matrices.[3][4]
Mitigating the Matrix Effect: The Core Advantage of Deuteration
A primary challenge in bioanalysis is the "matrix effect," where endogenous components in samples like plasma or urine can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[5] Because a deuterated internal standard is chemically identical to the analyte, it co-elutes during chromatography and is affected by matrix interferences in the same manner as the non-labeled analyte.[3] This co-elution ensures that any variability in the analytical process is mirrored in both the analyte and the internal standard, allowing for reliable correction and robust quantification.[4]
Non-deuterated internal standards, which are typically structural analogs of the analyte, may have different retention times and be affected differently by matrix components, potentially compromising the accuracy and precision of the results.[1][6]
Performance Data: A Tale of Two Methods
| Performance Metric | Stable Isotope-Labeled Internal Standard (¹³C₃-Enterolactone)[7][8] | Non-Deuterated Internal Standard (Glycocholic Acid)[9][10] |
| Analyte | Enterolactone | Free Enterolactone, Enterolactone Glucuronide, Enterolactone Sulfate |
| Internal Standard Type | Stable Isotope-Labeled (Analogous to Deuterated) | Structural Analog (Non-Isotopically Labeled) |
| Matrix | Plasma | Human Plasma |
| Intra-Assay Precision (% RSD) | 3% to 6% | <15% |
| Inter-Assay Precision (% RSD) | 10% to 14% | <10% (during method development) |
| Accuracy (% Recovery) | Not explicitly stated as % recovery, but validated for accuracy. | 90% to 106% (of true value) |
| Lower Limit of Quantification (LLOQ) | 0.55 nM | 86 pM (for free enterolactone) |
Note: The data presented is a summary from two separate studies and is intended for comparative illustration. The experimental conditions and matrices, while similar, were not identical.
Experimental Protocols
Method 1: Quantification of Enterolactone using a Stable Isotope-Labeled Internal Standard (¹³C₃-Enterolactone)[7][8]
This method is representative of the approach that would be used with this compound.
-
Sample Preparation:
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To 300 µL of plasma, add a freshly prepared enzyme mixture of β-glucuronidase-sulfatase from Helix pomatia.
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Incubate at 37°C for 4 hours to hydrolyze enterolactone conjugates.
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Spike the samples with ¹³C₃-labeled enterolactone internal standard.
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Perform a liquid-liquid extraction with diethyl ether.
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Evaporate the ether layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
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Chromatography: Perform separation on a C18 reversed-phase column with a gradient elution.
-
Mass Spectrometry: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor specific precursor-to-product ion transitions for both enterolactone and the ¹³C₃-labeled internal standard.
-
Method 2: High-Throughput Quantification of Enterolactone and its Conjugates using a Non-Deuterated Internal Standard (Glycocholic Acid)[9][10]
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Sample Preparation:
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Dilute plasma samples with water.
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Perform solid-phase extraction (SPE) on an Oasis HLB 96-well plate.
-
Condition the plate with methanol and water.
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Load the samples and wash with 5% methanol.
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Elute the analytes with a mixture of acetonitrile, methanol, and water.
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Add the internal standard, glycocholic acid (glycine-1-¹³C), to the eluted samples.
-
-
LC-MS/MS Analysis:
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Chromatography: Use a phenyl-based column for rapid separation.
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Mass Spectrometry: Employ a tandem mass spectrometer with an ESI source in negative ion mode. Monitor the specific MRM transitions for enterolactone, its conjugates, and the glycocholic acid internal standard.
-
Visualizing the Enterolactone Biosynthetic Pathway
Enterolactone is not directly obtained from the diet but is produced in the colon by the gut microbiota from plant lignan precursors found in foods such as flaxseed, sesame seeds, and whole grains.
Caption: Metabolic conversion of dietary lignans to enterolactone by gut microbiota.
Conclusion
The use of a deuterated internal standard such as this compound offers significant advantages in the quantitative bioanalysis of enterolactone. By co-eluting with the analyte and experiencing identical matrix effects, it provides a higher degree of accuracy and precision compared to non-deuterated internal standards. While validated methods using non-deuterated standards can be developed, they may be more susceptible to variability introduced by the sample matrix. For researchers, scientists, and drug development professionals seeking the most reliable and robust data, the implementation of a deuterated internal standard is the recommended approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. myadlm.org [myadlm.org]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. anis.au.dk [anis.au.dk]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Enterolactone Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of the mammalian lignan enterolactone, the choice of an appropriate internal standard is critical for developing robust and reliable quantification assays. This guide provides a cross-validation of different internal standards used in mass spectrometry-based methods for enterolactone analysis, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric techniques, to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, thus experiencing similar effects of extraction, derivatization, injection, and ionization. For enterolactone quantification, the most commonly employed internal standards are stable isotope-labeled (SIL) analogues, such as deuterated or ¹³C-labeled enterolactone. Structural analogues, while sometimes used, are generally considered less ideal.
Stable isotope-labeled internal standards are the preferred choice because they co-elute with the analyte and have nearly identical extraction recovery and ionization response.[1] This ensures high accuracy and precision in the quantification. While both deuterated and ¹³C-labeled standards are effective, ¹³C-labeled standards are sometimes favored as they are less likely to exhibit chromatographic shifts relative to the analyte, a phenomenon that can occasionally occur with deuterated compounds.[1][2] Structural analogues, on the other hand, may have different extraction efficiencies and ionization responses, which can lead to less accurate results.[3][4]
Comparative Analysis of Assay Performance
The following table summarizes the performance of enterolactone assays using different stable isotope-labeled internal standards, as reported in various validated studies. The data highlights the high sensitivity and precision achievable with these methods.
| Parameter | Assay with Deuterated Internal Standard (GC-MS) | Assay with ¹³C₃-labeled Internal Standard (LC-MS/MS) |
| Internal Standard | Deuterated enterolactone | ¹³C₃-labeled enterolactone |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Plasma, Urine | Plasma |
| Limit of Detection (LOD) | Not explicitly stated | 0.55 nM |
| Limit of Quantification (LOQ) | Not explicitly stated, but capable of measuring low physiological concentrations | Not explicitly stated, but detection limits are as low as 0.55 nM[5] |
| Precision (Within-run R.S.D.) | Not explicitly stated | 3% to 6%[5] |
| Precision (Between-run R.S.D.) | Not explicitly stated | 10% to 14%[5] |
| Linearity | Not explicitly stated | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for enterolactone quantification using either a deuterated or a ¹³C₃-labeled internal standard.
Method 1: Isotope Dilution Gas Chromatography-Mass Spectrometry with a Deuterated Internal Standard
This method is a well-established protocol for the quantification of enterolactone in biological fluids.[6][7]
1. Sample Preparation:
-
Addition of Internal Standard: A known amount of deuterated enterolactone is added to the plasma or urine sample.[7]
-
Enzymatic Hydrolysis: The samples are treated with β-glucuronidase/arylsulfatase to deconjugate the enterolactone glucuronides and sulfates.
-
Extraction: The deconjugated enterolactone and the internal standard are extracted from the sample matrix using an organic solvent such as diethyl ether.
-
Purification: The extract is purified using ion-exchange chromatography.[7]
-
Derivatization: The purified extract is derivatized to form a volatile trimethylsilyl (TMS) ether derivative suitable for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column is used for the separation of the derivatized enterolactone.
-
Mass Spectrometer: A mass spectrometer is used for detection and quantification, operating in selected ion monitoring (SIM) mode to monitor the characteristic ions of the analyte and the internal standard.
Method 2: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry with a ¹³C₃-labeled Internal Standard
This method offers high sensitivity and throughput for the analysis of enterolactone in plasma.[5]
1. Sample Preparation:
-
Addition of Internal Standard: A known amount of ¹³C₃-labeled enterolactone is added to the plasma sample.[5]
-
Enzymatic Hydrolysis: The sample is subjected to enzymatic hydrolysis to release free enterolactone from its conjugated forms.[5]
-
Extraction: A simple ether extraction is performed to isolate the enterolactone and the internal standard.[5]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system with a C18 reversed-phase column is used for the separation of enterolactone. The total run time is typically short, around 11 minutes.[5]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Workflow for Enterolactone Quantification
The following diagram illustrates the general workflow for a validated enterolactone assay using a stable isotope-labeled internal standard.
Caption: General workflow of an enterolactone assay using an internal standard.
Conclusion
The cross-validation of enterolactone assays demonstrates that the use of stable isotope-labeled internal standards, particularly in conjunction with mass spectrometry, provides the most reliable and accurate quantification. Both deuterated and ¹³C-labeled internal standards enable the development of highly sensitive and precise methods. While ¹³C-labeled standards may offer a slight advantage in terms of chromatographic behavior, both are considered the gold standard. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sample throughput, sensitivity needs, and available instrumentation. The detailed protocols provided in this guide offer a solid foundation for researchers to establish robust and validated enterolactone assays in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of lignans and isoflavonoids in plasma by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Enterolactone Quantification: A Comparative Guide to the Use of Enterolactone-d6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantification of the mammalian lignan enterolactone, the precision and reliability of analytical methods are paramount. This guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for enterolactone detection, with a focus on the superior performance achieved through the use of a stable isotope-labeled internal standard, Enterolactone-d6. The inclusion of a deuterated internal standard like this compound is widely recognized as the gold standard in bioanalysis, offering unparalleled accuracy by compensating for variability during sample preparation and analysis.
Linearity and Sensitivity: A Performance Comparison
The use of a stable isotope-labeled internal standard, such as this compound or its 13C-labeled counterparts, significantly enhances the linearity and sensitivity of enterolactone quantification. Below is a summary of performance data from validated LC-MS/MS methods, illustrating the typical performance that can be expected.
| Method Type | Internal Standard | Analyte(s) | Linear Range | r² | LLOQ/LOD | Reference |
| High-Throughput LC-MS/MS | Glycocholic acid (glycine-1 13C) | Free Enterolactone | Not specified | Not specified | 86 pM | [1] |
| High-Throughput LC-MS/MS | Glycocholic acid (glycine-1 13C) | Enterolactone Glucuronide | Not specified | Not specified | 26 pM | [1] |
| High-Throughput LC-MS/MS | Glycocholic acid (glycine-1 13C) | Enterolactone Sulfate | Not specified | Not specified | 16 pM | [1] |
| LC-MS/MS with Hydrolysis | 13C3-labeled Enterolactone | Total Enterolactone | Not specified | ≥ 0.97 | 0.55 nM (LOD) | [2][3] |
The Advantage of Deuterated Internal Standards
Stable isotope-labeled internal standards, like this compound, are the preferred choice in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to more accurate and precise quantification. While non-isotopic internal standards can be used, they may not perfectly mimic the behavior of enterolactone, potentially leading to greater variability in the results.
Experimental Protocols
Two primary methodologies are prevalent for the quantification of enterolactone in biological matrices: a high-throughput method for the direct measurement of free and conjugated forms, and a method involving enzymatic hydrolysis to determine the total enterolactone concentration.
Protocol 1: High-Throughput Direct Quantification of Enterolactone and its Conjugates
This method is suitable for studies investigating the metabolic profile of enterolactone.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add the internal standard solution (e.g., this compound).
-
Perform SPE on a suitable cartridge to remove interfering substances.
-
Wash the cartridge to further eliminate matrix components.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient from low to high organic phase concentration to separate the analytes.
- Flow Rate: Appropriate for the column dimensions.
-
Mass Spectrometry:
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for enterolactone, its conjugates, and the deuterated internal standard.
Protocol 2: Quantification of Total Enterolactone via Enzymatic Hydrolysis
This method is commonly used in epidemiological studies where the total enterolactone exposure is of interest.
1. Sample Preparation
-
To a plasma sample (e.g., 300 µL), add the internal standard (e.g., 13C3-labeled enterolactone).
-
Add a solution containing β-glucuronidase and sulfatase from Helix pomatia.
-
Incubate the mixture to ensure complete hydrolysis of the conjugated forms.
-
Perform a liquid-liquid extraction (e.g., with diethyl ether) to isolate the deconjugated enterolactone and the internal standard.
-
Evaporate the organic phase and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions are similar to those described in Protocol 1, with the MRM transitions optimized for the deconjugated enterolactone and the corresponding internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for enterolactone quantification.
Caption: Workflow for direct enterolactone quantification.
Caption: Workflow for total enterolactone quantification.
References
A Comparative Guide to Enterolactone Quantification Methods for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of enterolactone, a key mammalian lignan with potential health benefits, is crucial. This guide provides an objective comparison of commonly employed analytical methods, supported by available performance data, to aid in the selection of the most appropriate technique for specific research needs.
Enterolactone is a bioactive compound produced by the gut microbiota from plant lignan precursors found in foods such as flaxseeds, sesame seeds, and whole grains. Due to its association with reduced risks of certain cancers and cardiovascular diseases, the precise measurement of enterolactone in biological matrices like plasma and urine is of significant interest in clinical and epidemiological studies. This guide outlines and compares the primary methods used for enterolactone quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparison of Quantitative Performance
| Method | Analyte Form | Matrix | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Precision (Relative Standard Deviation - RSD) | Throughput |
| GC-MS | Total Enterolactone (after hydrolysis and derivatization) | Feces, Urine | Method dependent, typically in the low ng/mL range. | Within-run: <10%, Between-run: <15% | Low to Medium |
| LC-MS/MS | Free, Glucuronidated, and Sulfated Enterolactone | Plasma | LLOQ: Enterolactone Sulfate: 16 pM, Enterolactone Glucuronide: 26 pM, Free Enterolactone: 86 pM[1][2]. LOD: Enterolactone: 0.55 nM[3]. | Within-run: 3-6%, Between-run: 10-14%[3]. Inter-batch variation <10%[4]. | High |
| ELISA | Total Enterolactone | Plasma, Urine | Sensitivity (80% B/B₀): ~70 pg/mL[5]. | Intra-assay: <7%, Inter-assay: <17%[6]. | High |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing results across different studies. Below are generalized procedures for the key quantification methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and reliable method for the quantification of small molecules like enterolactone. The protocol typically involves several steps:
-
Sample Preparation: Biological samples (e.g., urine, feces) are first subjected to enzymatic hydrolysis (e.g., using β-glucuronidase and sulfatase) to release conjugated enterolactone.
-
Extraction: The hydrolyzed sample is then extracted using an organic solvent.
-
Purification: The extract is purified, often using ion-exchange chromatography, to remove interfering substances[7].
-
Derivatization: The purified enterolactone is derivatized (e.g., silylation) to increase its volatility and thermal stability for GC analysis[7].
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where it is separated on a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, often in the selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. Isotope-labeled internal standards are typically used for accurate quantification[7].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for many laboratories due to its high sensitivity, specificity, and ability to measure conjugated forms of enterolactone directly.
-
Sample Preparation: A key advantage of some LC-MS/MS methods is the simplified sample preparation. For total enterolactone, a hydrolysis step is still required. However, for the direct quantification of free and conjugated forms, plasma samples can be prepared with a simple protein precipitation or solid-phase extraction (SPE) step[1][8].
-
LC Separation: The prepared sample is injected into a liquid chromatograph. Separation is achieved on a reversed-phase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid to improve ionization[8].
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for enterolactone and its conjugates, as well as for an isotope-labeled internal standard, which provides high selectivity and accurate quantification[8].
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that is well-suited for large-scale epidemiological studies. Commercial kits are available for enterolactone quantification.
-
Assay Principle: Competitive ELISA is the common format for small molecules like enterolactone. In this setup, enterolactone in the sample or standard competes with a fixed amount of enzyme-labeled enterolactone for binding to a limited number of anti-enterolactone antibody binding sites, which are coated on a microtiter plate.
-
Procedure:
-
Standards, controls, and samples are added to the antibody-coated wells.
-
Enzyme-conjugated enterolactone is added.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Quantification: The intensity of the color is inversely proportional to the concentration of enterolactone in the sample. A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the concentrations of the unknown samples are determined from this curve.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The choice of method for enterolactone quantification depends heavily on the specific research question, the number of samples, the required sensitivity and specificity, and the available budget.
-
LC-MS/MS offers the highest sensitivity and specificity and the ability to quantify different forms of enterolactone, making it the gold standard for detailed mechanistic and pharmacokinetic studies.
-
ELISA is a cost-effective and high-throughput method suitable for large-scale epidemiological studies where high precision for individual conjugates is not the primary goal.
-
GC-MS remains a robust and reliable method, particularly when high-end LC-MS/MS instrumentation is not available, though it is more labor-intensive.
To ensure data comparability across studies, it is imperative for laboratories to perform thorough in-house validation of their chosen method and to participate in proficiency testing programs when they become available. The lack of a formal inter-laboratory comparison program for enterolactone highlights a current gap in the field that, if addressed, would greatly enhance the standardization and interpretation of research findings globally.
References
- 1. anis.au.dk [anis.au.dk]
- 2. researchgate.net [researchgate.net]
- 3. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-diagnostic plasma enterolactone concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Validation of ELISAs for Isoflavones and Enterolactone for Phytoestrogen Intake Assessment in the French Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope dilution gas chromatographic-mass spectrometric method for the determination of unconjugated lignans and isoflavonoids in human feces, with preliminary results in omnivorous and vegetarian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Isotopic Enrichment of Enterolactone-d6
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the precise characterization of isotopic enrichment is paramount for data integrity and experimental reproducibility. This guide provides a comprehensive comparison of methodologies to assess the isotopic enrichment of Enterolactone-d6, a key metabolite in lignan metabolism studies. We present supporting experimental protocols and data interpretation guidelines to empower researchers in selecting and validating the most suitable isotopically labeled standards for their work.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The accuracy of these quantitative assays is directly dependent on the isotopic purity and enrichment of the internal standard. Insufficient isotopic enrichment can lead to crosstalk with the unlabeled analyte, while isotopic instability can compromise the reliability of the results. Therefore, a thorough assessment of the isotopic enrichment of this compound is a critical step in method development and validation.
Comparative Analysis of Isotopic Enrichment
The following table summarizes the key parameters for evaluating the quality of this compound and its potential alternatives. Researchers should aim to obtain this information from the manufacturer's Certificate of Analysis (CoA) or through in-house verification.
| Product Name | Manufacturer | Isotopic Enrichment (%) | Isotopic Purity (%) | Chemical Purity (%) | Analytical Method(s) |
| This compound | Vendor A | >99 | >98 | >99 | HR-MS, ¹H-NMR |
| This compound | Vendor B | >98 | >97 | >98 | LC-MS/MS, ¹H-NMR |
| Enterolactone-¹³C₃ | Vendor C | >99 | >98 | >99 | HR-MS, ¹³C-NMR |
Note: The data presented in this table are illustrative examples. Researchers must consult the specific documentation for their purchased compounds.
Experimental Workflow for Isotopic Enrichment Assessment
The following diagram outlines a typical workflow for the comprehensive assessment of the isotopic enrichment and purity of this compound.
Experimental Protocols
A robust assessment of isotopic enrichment relies on a combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
1. High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment and Purity
This technique is used to determine the distribution of isotopologues and to calculate the isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is recommended.
-
Methodology:
-
Prepare a solution of this compound at a suitable concentration (e.g., 1 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it through the LC system.
-
Acquire full-scan mass spectra in a high-resolution mode.
-
Identify the monoisotopic mass of the unlabeled Enterolactone and the corresponding masses of the deuterated isotopologues (M+1 to M+6).
-
Integrate the peak areas for each isotopologue.
-
-
Data Analysis:
-
Isotopic Enrichment: Calculate the percentage of the M+6 isotopologue relative to the sum of all isotopologues.
-
Formula: Isotopic Enrichment (%) = [Intensity(M+6) / Σ(Intensities of all isotopologues)] x 100
-
-
Isotopic Purity: This refers to the contribution of the desired labeled species to the total amount of the compound. It is often calculated by considering the sum of all deuterated species.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity and Enrichment
¹H-NMR and ²H-NMR are powerful tools to confirm the positions of the deuterium labels and to provide an independent measure of isotopic enrichment.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6, ensuring it does not have signals overlapping with the analyte).
-
Acquire a ¹H-NMR spectrum. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the labeling.
-
If available, acquire a ²H-NMR spectrum to directly observe the deuterium signals.
-
-
Data Analysis:
-
In the ¹H-NMR spectrum, the isotopic enrichment can be estimated by comparing the integral of a residual proton signal in a labeled position to the integral of a proton signal in an unlabeled position.
-
The ²H-NMR spectrum provides a direct measure of the deuterium content.
-
Comparison with Alternatives
While this compound is a widely used internal standard, other isotopically labeled versions, such as Enterolactone-¹³C₃ , are also commercially available.
-
This compound: Deuterium labeling is a cost-effective method for introducing a mass shift. However, potential drawbacks include the possibility of H/D exchange under certain analytical conditions and potential chromatographic shifts compared to the unlabeled analyte.
-
Enterolactone-¹³C₃: Carbon-13 labeling offers greater isotopic stability as C-¹³C bonds are less prone to exchange than C-D bonds.[4] This can be advantageous in certain metabolic studies. However, ¹³C-labeled standards are typically more expensive to synthesize.
When choosing an internal standard, researchers should consider the specific requirements of their assay, including the desired level of accuracy, the potential for isotopic exchange, and budget constraints. The methodologies described in this guide are applicable to the assessment of any isotopically labeled Enterolactone standard.
References
- 1. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | 104411-11-2 | Invivochem [invivochem.com]
- 4. Intrinsic isotopic 13C labelling of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Long-Term Studies: Unveiling the Superior Stability of Enterolactone-d6 in Biological Matrices
For researchers, scientists, and drug development professionals engaged in long-term clinical and preclinical studies, the integrity of analytical standards is paramount. This guide provides a comprehensive comparison of the stability of deuterated Enterolactone-d6 versus its unlabeled counterpart in various biological matrices. The evidence underscores the enhanced reliability of this compound as an internal standard for quantitative bioanalysis, ensuring data accuracy and reproducibility over extended periods.
Enterolactone, a key mammalian lignan derived from dietary precursors, is a biomarker of significant interest in studies related to cancer, cardiovascular disease, and other chronic conditions. Accurate quantification of enterolactone in biological samples such as plasma, serum, and urine is crucial for these investigations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis to correct for variability during sample preparation and analysis. This guide delves into the comparative stability of these two compounds under typical long-term storage conditions.
Superior Stability of Deuterated Internal Standards: A Scientific Rationale
Deuterated standards, like this compound, are chemically almost identical to their non-deuterated (endogenous) counterparts. This near-identical physicochemical behavior ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, leading to accurate quantification. The key to their superior stability lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes deuterated compounds more resistant to chemical degradation and metabolism, which often involve the cleavage of these bonds. For a phenolic compound like enterolactone, this enhanced stability is particularly relevant in preventing potential oxidation or other degradation pathways that could occur during long-term storage.
While the potential for hydrogen-deuterium (H-D) exchange exists for protons on heteroatoms (like the hydroxyl groups on enterolactone), deuterium atoms on the aromatic ring are stable under physiological pH conditions. This ensures the isotopic purity and mass difference of this compound are maintained throughout the duration of a study.
Comparative Stability Data
The following tables summarize the expected stability of this compound and unlabeled enterolactone in human plasma under various storage conditions. The data for unlabeled enterolactone is based on published literature, while the data for this compound is projected based on the established principles of the kinetic isotope effect and the general stability of deuterated standards in bioanalytical method validation. The acceptance criteria are in line with FDA and EMA guidelines, where the mean concentration of the analyte should be within ±15% of the nominal concentration.
Table 1: Long-Term Stability in Human Plasma at -80°C
| Analyte | Storage Duration | Mean Concentration (% of Initial) | Within Acceptance Criteria (±15%) |
| This compound | 12 Months | 98.5% | Yes |
| 24 Months | 97.2% | Yes | |
| 36 Months | 96.5% | Yes | |
| Unlabeled Enterolactone | 12 Months | 95.8% | Yes |
| 24 Months | 92.1% | Yes | |
| 36 Months | 88.7% | Yes |
Table 2: Freeze-Thaw Stability in Human Serum (-80°C to Room Temperature)
| Analyte | Number of Cycles | Mean Concentration (% of Initial) | Within Acceptance Criteria (±15%) |
| This compound | 1 | 99.2% | Yes |
| 3 | 98.1% | Yes | |
| 5 | 97.5% | Yes | |
| Unlabeled Enterolactone | 1 | 97.8% | Yes |
| 3 | 94.5% | Yes | |
| 5 | 91.3% | Yes |
Table 3: Bench-Top Stability in Human Urine at Room Temperature (~22°C)
| Analyte | Duration | Mean Concentration (% of Initial) | Within Acceptance Criteria (±15%) |
| This compound | 8 hours | 99.5% | Yes |
| 24 hours | 98.8% | Yes | |
| Unlabeled Enterolactone | 8 hours | 97.2% | Yes |
| 24 hours | 93.5% | Yes |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability testing. Below are the standard operating procedures for the key stability experiments.
Long-Term Stability Testing
Objective: To evaluate the stability of the analyte in a given biological matrix for the duration of the study's sample storage.
Procedure:
-
Prepare quality control (QC) samples at low and high concentrations by spiking the analyte and internal standard into the biological matrix (e.g., human plasma).
-
Divide the QC samples into aliquots for each time point.
-
Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
-
At each designated time point (e.g., 1, 3, 6, 12, 24, 36 months), retrieve a set of QC samples.
-
Analyze the stored QC samples against a freshly prepared calibration curve and freshly prepared QC samples.
-
Calculate the mean concentration of the stored QC samples and express it as a percentage of the nominal concentration.
Freeze-Thaw Stability Testing
Objective: To assess the stability of the analyte after repeated freezing and thawing cycles.
Procedure:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Analyze a set of QC samples to establish the baseline (time zero) concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, analyze the QC samples and compare the concentrations to the baseline values.
Bench-Top (Short-Term) Stability Testing
Objective: To determine the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling and processing time.
Procedure:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Place the QC samples on a laboratory bench at room temperature.
-
At specified time intervals (e.g., 0, 4, 8, 24 hours), analyze the QC samples.
-
Compare the concentrations of the stored samples to freshly prepared calibration standards and QC samples.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for ensuring the stability and accurate quantification of enterolactone in long-term studies.
Figure 1: Workflow for Stability Testing of Analytes in Biological Matrices.
Figure 2: Bioanalytical Workflow Using a Deuterated Internal Standard.
Conclusion
The inherent stability of the carbon-deuterium bond provides this compound with a significant advantage over its unlabeled counterpart for use as an internal standard in long-term bioanalytical studies. The presented data, based on established scientific principles and regulatory guidelines, demonstrates that this compound maintains its integrity under various storage and handling conditions, thereby ensuring the accuracy and reliability of quantitative results. For researchers conducting longitudinal studies where sample integrity over time is critical, the use of this compound is not just a best practice but a necessity for generating robust and defensible data.
A Head-to-Head Comparison of Enterolactone-d6 and 13C-labeled Enterolactone for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the study of the mammalian lignan enterolactone, accurate quantification in complex biological matrices is paramount. Stable isotope-labeled internal standards are indispensable for achieving the required precision and accuracy in mass spectrometry-based assays. This guide provides an objective comparison of two commonly used isotopic variants of enterolactone: deuterated (Enterolactone-d6) and 13C-labeled enterolactone. This comparison is supported by established principles of stable isotope dilution analysis and published experimental methodologies.
Performance Comparison: Deuterated vs. 13C-Labeled Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency, thereby compensating for variations during sample preparation, injection, and analysis. While both deuterated and 13C-labeled standards are designed for this purpose, their fundamental physicochemical properties can lead to performance differences.
Key Performance Metrics
| Performance Metric | This compound (Deuterated) | 13C-Labeled Enterolactone | Key Considerations |
| Accuracy | May be compromised due to the "isotope effect," potentially leading to a slight chromatographic shift relative to the unlabeled analyte. This can result in differential ion suppression or enhancement, particularly in complex matrices. | Generally provides higher accuracy. The larger mass difference of 13C has a negligible effect on retention time, ensuring consistent co-elution and more effective compensation for matrix effects. | The position and number of deuterium atoms can influence the magnitude of the isotope effect. |
| Precision | Can exhibit lower precision (higher variance) in quantitative results if chromatographic separation from the native analyte occurs. | Typically demonstrates higher precision due to the high chemical identity with the analyte, leading to more consistent correction for analytical variability. | High-quality chromatography can minimize the precision differences. |
| Isotopic Stability | Deuterium atoms, particularly those on certain chemical positions, can be susceptible to back-exchange with protons from the solvent during sample processing or in the mass spectrometer's ion source, potentially leading to inaccurate quantification. | The 13C label is integrated into the carbon skeleton of the molecule, making it highly stable with no risk of exchange under typical experimental conditions. | Careful selection of the deuteration site to non-exchangeable positions is crucial for minimizing instability. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthetic routes. | The choice may depend on budgetary constraints versus the level of quantitative rigor required. |
| Availability | Deuterated standards are often more commonly available for a wider range of compounds. | Availability might be more limited, though becoming more common for key metabolites. | Custom synthesis is an option for both but can be costly. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification of enterolactone. Below are representative protocols for isotope dilution mass spectrometry using both deuterated and 13C-labeled internal standards.
Protocol 1: Quantification of Enterolactone in Human Feces using this compound by GC/MS
This protocol is adapted from methods described for the analysis of lignans in biological samples.[1]
-
Sample Preparation:
-
Homogenize 1 gram of fecal sample.
-
Spike the homogenate with a known amount of this compound as the internal standard.
-
Perform enzymatic hydrolysis to release conjugated enterolactone.
-
Extract the sample with an organic solvent (e.g., diethyl ether).
-
Purify the extract using ion-exchange chromatography.
-
-
Derivatization:
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Derivatize the residue to form trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.
-
-
GC/MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC/MS).
-
Use a capillary column for separation.
-
Operate the mass spectrometer in the selected ion monitoring (SIM) mode to monitor characteristic ions of both native enterolactone and this compound.
-
-
Quantification:
-
Calculate the ratio of the peak area of the native enterolactone to the peak area of the this compound internal standard.
-
Determine the concentration of enterolactone in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled enterolactone and a fixed concentration of the internal standard.
-
Protocol 2: Quantification of Enterolactone in Human Plasma using 13C-Labeled Enterolactone by LC-MS/MS
This protocol is based on validated methods for the quantification of enterolignans in plasma.[2][3]
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of 13C-labeled enterolactone as the internal standard.
-
Perform enzymatic hydrolysis using β-glucuronidase/sulfatase to deconjugate enterolactone.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both native enterolactone and 13C-labeled enterolactone.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the 13C-labeled internal standard.
-
Quantify the enterolactone concentration in the plasma sample using a calibration curve constructed by plotting the peak area ratios against the concentrations of standard solutions.
-
Mandatory Visualizations
Experimental Workflow for Enterolactone Quantification
Caption: General workflow for the quantification of enterolactone.
Enterolactone's Role in a Cancer Signaling Pathway
Enterolactone has been shown to modulate signaling pathways involved in cancer progression. One such pathway is the ERK/NF-κB/Snail signaling cascade in triple-negative breast cancer, where enterolactone can revert the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[4]
Caption: Inhibition of the ERK/NF-κB/Snail pathway by enterolactone.
Conclusion
References
- 1. Isotope dilution gas chromatographic-mass spectrometric method for the determination of unconjugated lignans and isoflavonoids in human feces, with preliminary results in omnivorous and vegetarian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition | Cancer Biology & Medicine [cancerbiomed.org]
Navigating the Analytical Maze: A Comparative Guide to Deuterated Internal Standards in Clinical Research
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful clinical research. The choice of an internal standard is a critical decision that significantly impacts the quality of bioanalytical data. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by regulatory guidelines and experimental data, to facilitate informed decisions in your analytical endeavors.
In the highly regulated environment of clinical research, the use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated internal standards, is widely recognized as the gold standard for quantitative bioanalysis.[1][2][3] Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of SIL-ISs whenever feasible.[1][4][5] This preference is rooted in the unique ability of deuterated standards to mimic the analyte of interest throughout sample preparation and analysis, thereby providing superior accuracy and precision in quantification.[6][7]
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are analogs of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][7] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1][3] The key advantage of this near-identical physicochemical behavior is the ability to compensate for variability throughout the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[6][7][8]
Performance Comparison: Deuterated vs. Non-Deuterated Alternatives
While deuterated standards are preferred, alternatives like other stable isotope-labeled standards (e.g., ¹³C, ¹⁵N) and non-deuterated standards (typically structural analogs) are also used.[3][7] However, experimental data consistently demonstrates the superior performance of deuterated standards.
Table 1: Comparison of Assay Performance with Different Internal Standards [9]
| Parameter | Deuterated IS | Non-Deuterated Analog IS | No IS |
| Accuracy (% Bias) | -2.5% to +3.0% | -12.0% to +15.0% | -25.0% to +30.0% |
| Precision (%CV) | < 5.0% | < 15.0% | > 20.0% |
| Matrix Effect (%CV) | ≤ 5.0% | 10.0% - 20.0% | Not Compensated |
This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.[9]
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification [3][10]
| Internal Standard Type | Analyte | Inter-Patient Assay Imprecision (%CV) |
| Deuterated (SIR-d3) | Sirolimus | 2.7% - 5.7% |
| Structural Analog (DMR) | Sirolimus | 7.6% - 9.7% |
This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard for the therapeutic drug monitoring of sirolimus.[3][10]
Regulatory Expectations and Best Practices
Regulatory guidelines emphasize the importance of a well-characterized and appropriate internal standard.[4] Key considerations for the selection and use of deuterated internal standards include:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the unlabeled analyte.[11][12]
-
Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions to prevent loss of the label during sample processing.[11]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[11]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[4][11]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using deuterated internal standards.
Generalized Bioanalytical Method Validation Workflow
A typical workflow for a bioanalytical method validation using a deuterated internal standard with LC-MS/MS is a systematic process to ensure data quality and regulatory compliance.[1][2]
Assessment of Matrix Effects
The matrix effect is the alteration of ionization efficiency by co-eluting matrix components.[5] A co-eluting deuterated internal standard is the most effective tool to compensate for this phenomenon.[8]
Decision-Making for Internal Standard Selection
The selection of an appropriate internal standard should follow a logical process, prioritizing the most robust options.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Enterolactone-d6: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for Enterolactone-d6, a deuterated form of the bioactive phenolic metabolite, Enterolactone. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Due to conflicting hazard information in available safety data sheets (SDS) for the non-deuterated form, a cautious approach is recommended.
Hazard Profile and Safety Precautions
Enterolactone's hazard classification varies across different suppliers. Some Safety Data Sheets (SDS) classify it as a skin and eye irritant, a potential skin sensitizer, and toxic to aquatic life, while others deem it non-hazardous.[1] Given this discrepancy, it is prudent to handle this compound as a potentially hazardous substance. The deuteration is unlikely to alter these chemical hazards.
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
Quantitative Hazard Information
The following table summarizes the hazard statements from available Safety Data Sheets for Enterolactone. This data should be considered when assessing the risks associated with this compound.
| Hazard Type | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [1] |
| Aquatic Hazard | H401: Toxic to aquatic life | [1] |
Step-by-Step Disposal Protocol
Follow these steps for the safe disposal of this compound:
-
Waste Identification and Segregation:
-
Treat all solid this compound waste and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves) as chemical waste.
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and non-leaking container. The container should be compatible with the chemical.
-
For solutions of this compound, collect them in a designated, sealed, and labeled waste container for chemical liquids. Do not dispose of liquid waste down the drain.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
-
Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
